1,4-Dimethylpyrazole
Description
Properties
IUPAC Name |
1,4-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQCPPRPWDXLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147947 | |
| Record name | 1,4-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-68-0 | |
| Record name | 1,4-Dimethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dimethylpyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dimethylpyrazole (DMP) is a heterocyclic aromatic amine with significant applications in agrochemicals and as a versatile building block in synthetic chemistry, including pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, spectral data, and safety and handling guidelines. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of its structure and relevant chemical pathways to facilitate a deeper understanding for research and development applications.
Chemical Structure and Identification
This compound is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with methyl groups substituted at the 1 and 4 positions.[1] This unique structure is crucial to its chemical reactivity and biological activity.
References
A Technical Guide to 1,4-Dimethylpyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Dimethylpyrazole, a heterocyclic organic compound with increasing significance in both agricultural and pharmaceutical research. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its current and potential applications, particularly its role as a nitrification inhibitor and as a versatile building block in synthetic chemistry.
Introduction
This compound (1,4-DMP) is an aromatic heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and two methyl group substituents at positions 1 and 4. Its unique structural characteristics contribute to its utility as a nitrification inhibitor in agriculture and as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide aims to be a thorough resource for professionals in research and development who are interested in the properties and applications of this compound.
Core Data and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1072-68-0 | [2] |
| Molecular Formula | C5H8N2 | [2] |
| Molecular Weight | 96.13 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1] |
| Density | 0.98 g/cm³ | [1] |
| Boiling Point | ~145.6°C | [1] |
| IUPAC Name | 1,4-dimethyl-1H-pyrazole | [2] |
Synthesis of this compound
While various methods exist for the synthesis of pyrazole derivatives, a common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible synthetic route involves the reaction of a suitable precursor with methylhydrazine.
Experimental Protocol: Synthesis via Alkylation of 4-Methylpyrazole
A direct and effective method for the preparation of this compound is the methylation of 4-methylpyrazole.
Materials:
-
4-Methylpyrazole
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Quenching agent (e.g., water, saturated ammonium chloride solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpyrazole in the chosen anhydrous solvent.
-
Cool the solution in an ice bath and add the base portion-wise with stirring.
-
Once the addition of the base is complete, allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.
-
Add the methylating agent dropwise to the reaction mixture via the dropping funnel, maintaining the temperature with the ice bath.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of the quenching agent.
-
Transfer the mixture to a separatory funnel and extract the product with the chosen extraction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Note: This is a generalized protocol. The specific amounts of reagents, reaction times, and temperatures should be optimized based on the specific methylating agent and base used.
Applications of this compound
Agriculture: Nitrification Inhibition
The primary and most well-documented application of this compound is as a nitrification inhibitor.[1] It effectively slows down the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. This action is crucial for enhancing nitrogen use efficiency in crops.
Mechanism of Action: 1,4-DMP inhibits the activity of the ammonia monooxygenase (AMO) enzyme, which is essential for the first step of nitrification carried out by ammonia-oxidizing bacteria.[1] The proposed mechanism involves the chelation of copper ions that are critical for the enzymatic activity of AMO.[1] By reducing the rate of nitrification, 1,4-DMP helps to minimize the loss of nitrogen through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1]
Caption: Mechanism of nitrification inhibition by this compound.
Pharmaceutical and Chemical Synthesis
This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules.[1] The pyrazole nucleus is a common scaffold in many biologically active compounds, and derivatives of dimethylpyrazole have been explored for various therapeutic applications. While much of the research focuses on other isomers, the 1,4-dimethyl substitution pattern offers a unique electronic and steric profile for the design of novel compounds. Pyrazole derivatives, in general, have shown a wide range of medicinal properties including anti-inflammatory, analgesic, antibacterial, and anticancer activities.
Caption: this compound as a synthetic intermediate.
Drug Development and Biological Activity
While specific drug candidates containing the this compound moiety are not extensively reported in publicly available literature, the broader class of pyrazole derivatives is of significant interest to drug development professionals. For instance, fomepizole (4-methylpyrazole) is an inhibitor of alcohol dehydrogenase used to treat methanol and ethylene glycol poisoning.[3][4][5] This highlights the potential for substituted pyrazoles to interact with biological targets.
The primary known biological target of this compound is the bacterial enzyme ammonia monooxygenase.[1] In the context of drug development, exploring its potential interactions with human enzymes, particularly metalloenzymes, could be a future area of research. The pyrazole scaffold is known to be a part of various kinase inhibitors and other targeted therapies.
Conclusion
This compound is a compound with a well-established role in agriculture as a nitrification inhibitor and a growing potential in synthetic chemistry. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the development of new agrochemicals and pharmaceuticals. Further research into the biological activities of 1,4-DMP and its derivatives may unveil new therapeutic applications. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this valuable heterocyclic compound.
References
- 1. This compound|CAS 1072-68-0|RUO [benchchem.com]
- 2. This compound | C5H8N2 | CID 136836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fomepizole - Wikipedia [en.wikipedia.org]
- 4. Effects of 4-methylpyrazole, methanol/ethylene glycol antidote, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
An In-depth Technical Guide to the Synthesis of 1,4-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,4-dimethylpyrazole, a valuable heterocyclic compound with applications in various fields of chemical research and development. The document details two principal strategies: the direct synthesis from a 1,3-dicarbonyl precursor and methylhydrazine, and the N-methylation of a pre-formed 4-methylpyrazole ring. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a thorough understanding and practical application of these methodologies.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties and biological activities have made them important scaffolds in medicinal chemistry, agrochemicals, and materials science. This compound, in particular, serves as a crucial building block and intermediate in the synthesis of more complex molecules. This guide focuses on the most practical and efficient methods for its preparation, providing the necessary technical details for its synthesis in a laboratory setting.
Synthesis Route 1: Cyclocondensation of a 1,3-Dicarbonyl Compound with Methylhydrazine
The Knorr pyrazole synthesis and its variations represent a classical and widely employed method for the formation of the pyrazole ring.[1][2] This approach involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. To synthesize this compound via this route, the required starting materials are a C-methylated 1,3-dicarbonyl compound and methylhydrazine.
A plausible precursor for this synthesis is 3-methyl-2,4-pentanedione (also known as 3-methylacetylacetone). The reaction with methylhydrazine, however, can theoretically lead to two different regioisomers: 1,3,4-trimethylpyrazole and 1,4,5-trimethylpyrazole, rather than the desired this compound. Achieving the target molecule through this route would necessitate a less common 1,3-dicarbonyl precursor, such as 2-methylmalonaldehyde or its synthetic equivalent.
A related synthesis for a dimethylpyrazole derivative, 3,4-dimethyl-1H-pyrazole phosphate (DMPP), has been reported starting from butanone, paraformaldehyde, and hydrazine hydrate, with an overall yield of 52.5%.[3] This multi-step process first generates 3,4-dimethyl-1H-pyrazole, which is then converted to the phosphate salt. While this method provides a pyrazole with methyl groups at the 3 and 4 positions, it does not directly yield the 1,4-dimethyl substitution pattern.
Logical Flow of 3,4-Dimethyl-1H-Pyrazole Synthesis
Caption: Synthesis of 3,4-Dimethyl-1H-pyrazole.
Synthesis Route 2: N-Methylation of 4-Methylpyrazole
A more direct and regioselective approach to this compound is the N-methylation of commercially available or synthesized 4-methylpyrazole. This strategy avoids the potential formation of regioisomers inherent in the cyclocondensation of unsymmetrical precursors.
Synthesis of the Precursor: 4-Methylpyrazole
A robust method for the synthesis of ultrapure 4-methylpyrazole has been detailed in the patent literature.[4] This multi-step process utilizes readily available starting materials and offers high purity of the final product.
Step 1: Preparation of 1,1,3,3-tetraethoxy-2-methylpropane
-
This intermediate is prepared from 1-ethoxy-1-propene and triethyl orthoformate in the presence of a Lewis acid catalyst such as boron trifluoride-diethyl etherate.[4]
Step 2: Cyclization with Hydrazine
-
Into a 5-liter flask equipped with a mechanical stirrer, add 1750 ml of sterile USP water.[5]
-
Gradually add 266.7 g (2.05 moles) of hydrazine hydrosulfate over one hour with stirring.[5]
-
To this mixture, add dropwise 481 g (2.053 moles) of 1,1,3,3-tetraethoxy-2-methylpropane.[5]
-
Warm the reaction mixture to 80°C and maintain heating and stirring for 3 hours.[5]
-
Cool the flask to 40°C and distill off volatile components under reduced pressure (about 125 mm).[5]
-
Cool the resulting mixture to 3°C.[5]
-
Add 50% sodium hydroxide solution while maintaining the temperature below 30°C until the pH of the reaction mixture is between 4 and 6.[5]
-
Add a solution of sodium bicarbonate (4.9 g in 55 ml of water) until the pH reaches 7.0.[5]
-
Allow the flask temperature to rise to 27°C with continued stirring.[5]
-
Extract the contents of the flask with ethyl acetate.[5]
-
Dry the organic layer over magnesium sulfate, filter, and distill the extract under vacuum to yield 4-methylpyrazole.[5]
Quantitative Data for 4-Methylpyrazole Synthesis
| Reactant | Molar Quantity | Yield (%) | Reference |
| 1,1,3,3-tetraethoxy-2-methylpropane | 2.053 mol | 84 | [5] |
| Hydrazine Hydrosulfate | 2.05 mol | [5] |
N-Methylation of 4-Methylpyrazole
A recent and highly efficient method for the N-methylation of pyrazoles utilizes α-halomethylsilanes as masked methylating reagents, offering excellent regioselectivity for the N1 position.[6]
-
To a solution of 4-methylpyrazole (1.0 equiv) in a suitable solvent such as THF, add a base like potassium hexamethyldisilazide (KHMDS) (1.2-1.5 equiv) at room temperature.
-
Add the α-halomethylsilane reagent (e.g., (chloromethyl)trimethylsilane) (1.2-1.5 equiv).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-20 hours) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the silyl group is removed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in the presence of water at an elevated temperature (e.g., 60°C).[6]
-
The product, this compound, is then isolated and purified using standard techniques like column chromatography.
Quantitative Data for N1-Selective Methylation of Pyrazoles
| Pyrazole Substrate | N1/N2 Selectivity | Isolated Yield (%) | Reference |
| Various Substituted Pyrazoles | >92:8 to >99:1 | Good to Excellent | [6] |
Note: While the cited reference provides a general methodology with high yields and selectivities for a range of pyrazoles, the specific yield for 4-methylpyrazole is not explicitly stated. However, given the robustness of the method, a high yield is anticipated.
Workflow for the N-Methylation of 4-Methylpyrazole
Caption: N-Methylation of 4-Methylpyrazole.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The cyclocondensation approach, while fundamental, presents challenges in controlling regioselectivity for this specific substitution pattern. The N-methylation of 4-methylpyrazole offers a more direct and highly selective pathway to the desired product. The modern method employing α-halomethylsilanes provides an excellent option for achieving high yields and regioselectivity. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides the essential technical information to enable the successful synthesis of this compound for its various applications.
References
The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole Compounds
For Immediate Release
A deep dive into the origins of pyrazole chemistry, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and historical development of pyrazole and its derivatives. From the seminal synthesis by Ludwig Knorr to the elucidation of the bioactivity of early pyrazole-based drugs, this whitepaper provides a detailed account for the modern scientist.
The journey of pyrazole compounds, a cornerstone of modern medicinal chemistry, began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883.[1][2][3] This marked the beginning of over a century of research and development that would establish the pyrazole scaffold as a "privileged structure" in drug discovery.[4] While Knorr named the class of compounds, the first synthesis of the parent pyrazole molecule is credited to Edward Buchner in 1889.[1]
The Dawn of a New Pharmaceutical Era: Antipyrine
The history of pyrazole is intrinsically linked to the development of the first fully synthetic drug, Antipyrine (also known as phenazone). In 1883, in his pursuit of quinine-like compounds, Ludwig Knorr synthesized antipyrine, a pyrazolone derivative.[2][3][5][6] This groundbreaking discovery marked a significant milestone in the history of medicine, offering a potent analgesic (pain-relieving) and antipyretic (fever-reducing) agent.[3][5][7] The commercial success of antipyrine paved the way for the development of a plethora of synthetic drugs.[2][6]
The Knorr Pyrazole Synthesis: A Foundational Reaction
The synthesis of the first pyrazole derivatives was achieved through a reaction that would become a fundamental method in heterocyclic chemistry: the Knorr pyrazole synthesis.[1][5][8] This condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a versatile and widely used method for the preparation of substituted pyrazoles.[5][8]
Experimental Protocols
Knorr's Synthesis of 1-phenyl-3-methyl-5-pyrazolone (a precursor to Antipyrine)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of phenylhydrazine and ethyl acetoacetate are combined.[9]
-
Heating: The reaction mixture is heated, typically at a temperature of 100-140°C.[1][9] The reaction is often carried out neat (without a solvent) or in a high-boiling solvent like 1-propanol with a catalytic amount of acid (e.g., glacial acetic acid).[1]
-
Cyclization and Dehydration: The initial condensation of the hydrazine with the ketone of the β-ketoester forms a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, followed by the elimination of ethanol and water, leads to the formation of the pyrazolone ring.[1][5]
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of a non-polar solvent like diethyl ether.[9] The resulting solid is then collected by filtration, washed, and can be further purified by recrystallization.[9]
Quantitative Data of Early Pyrazole Compounds
The physical properties of the earliest synthesized pyrazole compounds were meticulously documented and are summarized below for comparative analysis.
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Year of First Synthesis |
| Pyrazole | C₃H₄N₂ | 68-70[2][10][11] | 187[2][10] | 1889[1] |
| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 109-111[12][13] | 319[12] | 1883[3][6] |
| Edaravone | C₁₀H₁₀N₂O | ~127-130 | Not Reported | 1887[9][14] |
Mechanism of Action: The Cyclooxygenase Connection
The therapeutic effects of antipyrine were later understood to be a result of its interaction with the cyclooxygenase (COX) enzymes.[7] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][8][15][16]
Subsequent research has revealed that the active metabolites of antipyrine, 4-methyl-amino-antipyrine (MAA) and amino-antipyrine (AA), do not inhibit COX enzymes in the classical competitive manner of NSAIDs like aspirin.[16][17] Instead, they are believed to act by sequestering the radicals that are essential for initiating the catalytic activity of the COX enzyme, or by reducing the oxidative state of the enzyme.[16][17]
Visualizing the Historical and Biological Landscape
To better illustrate the key milestones and mechanisms discussed, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Phenazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Antipyrine CAS#: 60-80-0 [m.chemicalbook.com]
- 13. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. frontierspartnerships.org [frontierspartnerships.org]
An In-depth Technical Guide on the Physical Properties of 1,4-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1,4-Dimethylpyrazole (CAS No. 1072-68-0), a heterocyclic organic compound. The information presented herein is intended to support research, development, and quality control activities involving this chemical.
Chemical Identity
-
IUPAC Name: 1,4-dimethyl-1H-pyrazole
-
Synonyms: 1,4-Dimethyl-1H-pyrazole, Pyrazole, 1,4-dimethyl-[2][3][4]
Physical Properties
This compound is typically a colorless to light yellow liquid at room temperature.[1][5] Its primary physical characteristics, including boiling point and density, are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | ~145.6 °C | Not specified |
| 148-150 °C | at 20 Torr[4] | |
| 150.3 °C | at 1013.25 hPa[5] | |
| Density | 0.98 g/cm³ | Not specified |
| 0.9608 g/cm³ | at 18 °C[4] | |
| 0.96 g/cm³ | at 20 °C[5] | |
| Melting Point | -45.8 °C | Standard atmosphere[5] |
Experimental Protocols
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and precise method for its determination in a research setting is distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter)
-
Condenser (Liebig, Graham, or Allihn)
-
Thermometer with appropriate range and precision
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head, ensuring an accurate reading of the vapor temperature.
-
Cooling water is circulated through the condenser.
-
The sample is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading while the liquid is actively distilling and condensing into the receiving flask.
-
For boiling point determination at reduced pressure (as cited in one of the data points), a vacuum pump is connected to the distillation apparatus, and the pressure is monitored with a manometer.
3.2. Determination of Density
Density is the mass of a substance per unit volume. For a liquid like this compound, a pycnometer or a digital density meter is typically used for accurate measurement.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to at least 0.1 mg)
-
Constant temperature water bath
Procedure:
-
The clean, dry pycnometer is weighed accurately.
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, dried on the outside, and weighed again to determine the mass of the liquid.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and the mass is determined. This step is to accurately determine the volume of the pycnometer.
-
The density of the this compound is calculated using the formula: Density = (Mass of this compound) / (Volume of pycnometer)
Visualization of Experimental Workflow
The logical flow for the characterization of the physical properties of a chemical compound like this compound can be visualized as follows:
Caption: A flowchart illustrating the general experimental workflow for determining the physical properties of a chemical substance.
References
Spectroscopic Profile of 1,4-Dimethylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dimethylpyrazole (CAS No. 1072-68-0), a heterocyclic compound with increasing interest in pharmaceutical and agricultural research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.
Core Spectroscopic Data
The empirical formula for this compound is C₅H₈N₂, with a molecular weight of 96.13 g/mol . Its structure consists of a pyrazole ring substituted with two methyl groups at positions 1 and 4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopic Data
| Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1 | 7.23 | s | H-3, H-5 |
| 2 | 3.73 | s | N-CH₃ |
| 3 | 2.03 | s | C-CH₃ |
¹³C NMR Spectroscopic Data
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 137.2 | C-3, C-5 |
| 2 | 115.7 | C-4 |
| 3 | 38.8 | N-CH₃ |
| 4 | 9.9 | C-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are summarized below.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Strong | C-H stretch (methyl) |
| 1530 | Medium | C=N stretch (pyrazole ring) |
| 1450 | Medium | C-H bend (methyl) |
| 1380 | Medium | C-H bend (methyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by the following major fragments.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 96 | 100 | [M]⁺ (Molecular Ion) |
| 95 | 80 | [M-H]⁺ |
| 81 | 30 | [M-CH₃]⁺ |
| 54 | 45 | [C₃H₄N]⁺ |
| 42 | 55 | [C₂H₄N]⁺ |
Experimental Protocols
The following sections outline the general methodologies used to acquire the spectroscopic data presented above.
NMR Spectroscopy Protocol
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a spectral width of 0-200 ppm.
IR Spectroscopy Protocol
The infrared spectrum of this compound, which is a liquid at room temperature, is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry Protocol
The mass spectrum is obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI), the vaporized sample is bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z value.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
This guide serves as a centralized resource for the fundamental spectroscopic data of this compound. The provided data and protocols are intended to support researchers in their efforts to identify, quantify, and utilize this compound in various scientific applications.
In-Depth Technical Guide to the Health and Safety of 1,4-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 1,4-Dimethylpyrazole (CAS No. 1072-68-0), a heterocyclic compound used in various research and industrial applications. This document is intended for an audience with a technical background, including researchers, scientists, and professionals in drug development. It details toxicological data, safe handling procedures, and experimental protocols relevant to the safe use of this chemical.
Chemical and Physical Properties
This compound is a flammable liquid that is harmful if swallowed and can cause serious eye damage.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈N₂ | [2] |
| Molecular Weight | 96.13 g/mol | [2] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 150.3 °C | [1] |
| Melting Point | -45.8 °C | [1] |
| Flash Point | 48 °C | [1] |
| Auto-ignition Temperature | 401 °C | [1] |
Toxicological Information
The primary acute health hazard associated with this compound is its oral toxicity.[1] It is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1][2] It is also classified as causing "serious eye damage" (Serious Eye Damage, Category 1).[1][2]
Table 2: Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Classification | Reference(s) |
| LD₅₀ | Rat (male) | Oral | 969 mg/kg bw | Category 4 | [1] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound:
Signal Word: Danger[1]
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is available in safety data sheets.[1] Key preventive measures include keeping away from ignition sources, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling.[1]
Experimental Protocols
Detailed experimental protocols for toxicological assessments are crucial for understanding and interpreting safety data. Below are representative protocols for acute oral, dermal, and eye irritation studies.
Acute Oral Toxicity Study (LD₅₀)
This protocol is a representative example based on general principles for determining the acute oral median lethal dose (LD₅₀).
Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.
Test Guideline: Based on principles outlined in OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Experimental Workflow for Acute Oral Toxicity Study
Caption: General workflow for an acute oral toxicity study.
Materials:
-
Test substance: this compound
-
Test animals: Healthy, young adult rats (e.g., Wistar strain), typically of one sex (females are often used).
-
Vehicle: Appropriate vehicle for dissolving or suspending the test substance (e.g., water, corn oil).
-
Oral gavage needles.
Procedure:
-
Animal Preparation: Animals are acclimatized to laboratory conditions for at least 5 days. They are fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered as a single dose by oral gavage. Dosing is sequential, with a small number of animals (e.g., 3) per step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Endpoint Analysis: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Evaluation: The LD₅₀ is estimated based on the observed mortality at different dose levels.
Acute Dermal Irritation/Corrosion Study
The following is a generalized protocol based on OECD Test Guideline 404.
Objective: To assess the potential of this compound to cause skin irritation or corrosion.
Test Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
Materials:
-
Test substance: this compound
-
Test animals: Healthy, young adult albino rabbits.
-
Gauze patches and semi-occlusive dressings.
Procedure:
-
Animal Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.
-
Test Substance Application: A small amount (e.g., 0.5 mL for liquids) of the test substance is applied to a gauze patch and then to the skin. The patch is covered with a semi-occlusive dressing.
-
Exposure: The dressing is removed after a 4-hour exposure period.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.
-
Data Evaluation: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion Study
The following is a generalized protocol based on OECD Test Guideline 405.
Objective: To assess the potential of this compound to cause eye irritation or corrosion.
Test Guideline: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
Materials:
-
Test substance: this compound
-
Test animals: Healthy, young adult albino rabbits.
-
Local anesthetic (optional).
Procedure:
-
Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects.
-
Test Substance Instillation: A small volume (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea, iris, and conjunctiva, and are scored according to a standardized scale.
-
Data Evaluation: The substance is classified based on the severity, persistence, and reversibility of the eye lesions observed.
Mechanism of Action as a Nitrification Inhibitor
While not a human toxicity pathway, the primary mechanism of action of this compound in agricultural applications is as a nitrification inhibitor. It targets the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria, such as Nitrosomonas europaea.[3] This inhibition slows the conversion of ammonium to nitrate in the soil, which can improve nitrogen use efficiency by plants.[3]
Signaling Pathway for Nitrification Inhibition
Caption: Inhibition of nitrification by this compound.
Handling, Storage, and First Aid
Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1] Avoid contact with skin and eyes.[1] Use non-sparking tools and take measures to prevent electrostatic discharge.[1] Do not eat, drink, or smoke when using this product.[1]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[1]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1]
-
If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[1]
Spill and Disposal: In case of a spill, remove all sources of ignition and use spark-proof tools.[1] Prevent the chemical from entering drains.[1] Collect the spilled material and dispose of it at an appropriate treatment and disposal facility in accordance with local regulations.[1]
This guide is intended to provide detailed health and safety information for this compound for a technical audience. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet (SDS) and institutional safety protocols. Always consult with a qualified safety professional for specific guidance on handling and use.
References
Unraveling the Molecular Tactics of 1,4-Dimethylpyrazole: A Technical Guide to its Nitrification Inhibitory Action
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of 1,4-Dimethylpyrazole (DMP) as a potent nitrification inhibitor. This whitepaper details the molecular interactions, kinetic properties, and experimental validation of DMP's role in mitigating nitrogen loss in agricultural and environmental systems.
Nitrification, the biological oxidation of ammonia to nitrate, is a critical process in the global nitrogen cycle. However, rapid nitrification can lead to significant environmental issues, including nitrate leaching into groundwater and the emission of nitrous oxide, a potent greenhouse gas. Nitrification inhibitors are crucial tools for managing these nitrogen losses. Among these, this compound, commonly applied as 3,4-Dimethylpyrazole phosphate (DMPP), has emerged as a highly effective agent. This guide elucidates the intricate mechanisms through which DMP exerts its inhibitory effects on the key enzyme responsible for the first and rate-limiting step of nitrification: ammonia monooxygenase (AMO).
Core Mechanism of Action: Targeting Ammonia Monooxygenase
The primary target of this compound is the enzyme ammonia monooxygenase (AMO), which catalyzes the oxidation of ammonia to hydroxylamine. By inhibiting this crucial first step, DMP effectively halts the entire nitrification process. Two primary, and not mutually exclusive, mechanisms have been proposed and investigated to explain this inhibition: direct enzyme inhibition and chelation of the essential copper cofactor.
Uncompetitive Inhibition of Ammonia Monooxygenase
Recent kinetic studies have characterized 1,4-DMP as an uncompetitive inhibitor of AMO.[1] This mode of inhibition is significant as it suggests that DMP binds to the enzyme-substrate complex (AMO-ammonia), rather than to the free enzyme. This implies that the binding of ammonia to AMO may induce a conformational change in the enzyme that creates or exposes the binding site for DMP. The formation of a stable enzyme-substrate-inhibitor complex prevents the catalytic conversion of ammonia to hydroxylamine, thereby blocking nitrification. This non-mechanistic mode of inhibition has been confirmed by real-time measurements of oxygen consumption, where DMP significantly reduced the oxygen uptake rate by AMO.[1]
The Role of Copper Chelation
A parallel and well-supported hypothesis for DMP's mechanism of action involves the chelation of the copper ions that are essential cofactors for the catalytic activity of AMO.[2][3][4] Research has demonstrated that DMP can form stable complexes with copper (Cu²⁺) cations.[2][3] The synthesis and structural characterization of coordination compounds such as [Cu(DMP)₄Cl₂] and [Cu(DMP)₄SO₄]n provide strong evidence for this interaction.[3] By sequestering the copper ions at the active site of AMO, DMP effectively inactivates the enzyme, preventing it from carrying out the oxidation of ammonia.
However, the copper chelation theory is nuanced by conflicting evidence from pure culture studies. For instance, the inhibitory efficiency of DMPP on Nitrosomonas europaea was not altered by varying copper concentrations in the growth medium.[5] Furthermore, a related compound, 2-(3,4-dimethyl-1H-pyrazol-1-yl)-succinic acid (DMPSA), which is a more stable copper chelator, did not inhibit nitrification in pure cultures of N. europaea.[5] This suggests that while copper chelation likely plays a role, the inhibitory mechanism may be more complex and could involve a combination of direct binding to the enzyme-substrate complex and interaction with its copper cofactor.
Quantitative Analysis of DMP Inhibition
The inhibitory effect of 1,4-DMP has been quantified in various studies, demonstrating its high efficacy at low concentrations. The following table summarizes key quantitative data on the inhibitory action of DMPP.
| Parameter | Value | Organism/System | Reference |
| Inhibition Type | Uncompetitive | Nitrosomonas europaea | [1] |
| Effective Concentration | 2.6 μM for almost complete inhibition | Nitrosomonas europaea (pure culture) | [5] |
| Inhibitory Efficacy | Higher in acidic soil (30.7%) vs. neutral soil (12.1%) | Soil microcosms | [6][7] |
| Effect on AOB abundance | Significant decrease | Acidic and alkaline soils | [8][9] |
| Effect on AOA abundance | No significant effect or slight increase | Acidic and alkaline soils | [6][7][9][10] |
| N₂O Emission Reduction | Up to 90% | Field studies | |
| Acute Toxicity | Lower than Dicyandiamide (DCD) | Nitrosomonas europaea | [1] |
Experimental Protocols
The elucidation of DMP's mechanism of action has been supported by a range of detailed experimental protocols.
Protocol 1: Determination of Inhibition Kinetics in Pure Cultures
This protocol is designed to determine the mode of enzyme inhibition (e.g., competitive, uncompetitive) using pure cultures of ammonia-oxidizing bacteria, such as Nitrosomonas europaea.
-
Culture Preparation: Grow Nitrosomonas europaea in a suitable medium containing ammonium as the sole energy source until the mid-exponential phase.
-
Inhibition Assay:
-
Prepare a series of reaction mixtures with varying concentrations of the substrate (ammonium) and the inhibitor (DMPP).
-
Initiate the reaction by adding a standardized amount of the bacterial culture to each reaction mixture.
-
Incubate the mixtures under controlled conditions (temperature, pH, and aeration).
-
-
Measurement of Nitrification Rate:
-
At regular time intervals, take aliquots from each reaction mixture.
-
Measure the production of nitrite using a colorimetric method (e.g., Griess assay).
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the Vmax, Km, and the type of inhibition.
-
Protocol 2: Assessment of Copper Chelation
This protocol is used to investigate the ability of DMP to chelate copper ions.
-
Synthesis of Copper-DMP Complexes:
-
React a copper salt (e.g., CuCl₂ or CuSO₄) with DMP in a suitable solvent.
-
Isolate and purify the resulting coordination complex.
-
-
Structural Characterization:
-
Analyze the synthesized complex using techniques such as X-ray crystallography to determine its three-dimensional structure.
-
Use spectroscopic methods (e.g., UV-Vis, IR) to confirm the coordination of DMP to the copper ion.
-
-
In Vitro Chelation Assay:
-
Use a colorimetric indicator that changes color upon binding to free copper ions.
-
Titrate a solution of the copper-indicator complex with DMP and measure the change in absorbance to determine the binding affinity.
-
Protocol 3: Soil Microcosm Incubation for Inhibitor Efficacy
This protocol evaluates the effectiveness of DMPP in a complex soil environment.
-
Soil Collection and Preparation:
-
Collect soil samples from the desired location and sieve to remove large debris.
-
Adjust the soil moisture to a predetermined level (e.g., 60% water-filled pore space).
-
-
Microcosm Setup:
-
Place a known amount of soil into individual microcosms (e.g., glass jars).
-
Treat the soil with a nitrogen source (e.g., urea or ammonium sulfate) with and without DMPP at various concentrations.
-
Incubate the microcosms in the dark at a constant temperature.
-
-
Monitoring of Nitrogen Transformations:
-
At regular intervals, destructively sample a subset of microcosms.
-
Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from the soil samples using a potassium chloride solution.
-
Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations using colorimetric methods or ion chromatography.
-
-
Quantification of Microbial Abundance:
-
Extract DNA from soil samples.
-
Use quantitative PCR (qPCR) targeting the amoA gene to quantify the abundance of ammonia-oxidizing bacteria (AOB) and archaea (AOA).
-
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Conclusion
This compound is a highly effective nitrification inhibitor that acts primarily by targeting the ammonia monooxygenase enzyme. The evidence points towards a dual mechanism of action involving both uncompetitive inhibition of the enzyme-substrate complex and chelation of the essential copper cofactor. This multi-faceted approach to inhibition likely contributes to its high efficacy. Understanding these intricate molecular details is paramount for the development of next-generation nitrification inhibitors with improved specificity and environmental compatibility. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing the science of nitrogen management.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addi.ehu.es [addi.ehu.es]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | Impacts of urea and 3,4-dimethylpyrazole phosphate on nitrification, targeted ammonia oxidizers, non-targeted nitrite oxidizers, and bacteria in two contrasting soils [frontiersin.org]
- 7. Impacts of urea and 3,4-dimethylpyrazole phosphate on nitrification, targeted ammonia oxidizers, non-targeted nitrite oxidizers, and bacteria in two contrasting soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]
- 10. Influence of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) on ammonia-oxidizing bacteria and archaea in rhizosphere and bulk soil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Dimethylpyrazole Isomers: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, dimethylpyrazole (DMP) isomers serve as crucial building blocks for the development of novel therapeutic agents and agrochemicals. The seemingly subtle shift in the position of two methyl groups on the pyrazole ring can significantly influence the physicochemical properties and, consequently, the biological activity of these compounds. This in-depth technical guide provides a comprehensive overview of the core biological activities of various dimethylpyrazole isomers, focusing on their derivatives. It summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways and workflows to support research and development in this field.
While direct head-to-head comparative studies on the biological activities of the unfunctionalized dimethylpyrazole isomers are limited in publicly available literature, the extensive research on their derivatives provides valuable insights into the therapeutic potential of each isomeric core.[1]
Quantitative Data on Biological Activities
The biological activities of dimethylpyrazole derivatives are diverse, ranging from enzyme inhibition to antimicrobial and anticancer effects. The following tables summarize key quantitative data for derivatives of the most studied DMP isomers.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Dimethylpyrazole Derivatives
| Isomer Core | Derivative Description | Target | Assay | IC50 | Reference(s) |
| 3,5-DMP | 5-phenyl-2-furan moiety | PDE4B | In vitro enzyme assay | 1.7 µM | [2] |
| 3,5-DMP | Benzothiazole moiety | Anticonvulsant | Maximal Electroshock (MES) | Active at 100 mg/kg | |
| 1,5-DMP | 1,5-diaryl pyrazole | COX-2 | In vitro enzyme assay | Potent Inhibition | |
| 1,3-DMP | Diaryl pyrazole | COX-2 | In vitro enzyme assay | Potent Inhibition |
Table 2: Anticancer Activity of Dimethylpyrazole Derivatives
| Isomer Core | Derivative Description | Cell Line | Assay | GI50/IC50 | Reference(s) |
| 3,5-DMP | Pyrazole-based hybrid heteroaromatics | A549 (Lung Carcinoma) | MTT Assay | 42.79 µM | |
| 1,3-DMP | Pyrazole-based hybrid heteroaromatics | A549 (Lung Carcinoma) | MTT Assay | Potent Inhibition | [3] |
| 3,5-DMP | Diaryl-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast Cancer) | MTT Assay | 6.4 µM (48h) | [4] |
| 1,3-DMP | Pyrazole-containing compounds | PC-3, B16F10, K562, etc. | 2D-QSAR study | pIC50 values reported | [5] |
Table 3: Antimicrobial Activity of Dimethylpyrazole Derivatives
| Isomer Core | Derivative Description | Organism | Assay | MIC | Reference(s) |
| 3,5-DMP | Azopyrazole derivative | Staphylococcus aureus | Agar-well diffusion | 0.78 µg/mL | [6] |
| 3,5-DMP | Azopyrazole derivative | Escherichia coli | Agar-well diffusion | Better than reference | [7] |
| 1,3-DMP | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole | Acinetobacter baumannii (MDR) | Broth microdilution | 512 µg/mL | [8] |
| 1,3-DMP | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole | Klebsiella pneumoniae (KPC) | Broth microdilution | 1024 µg/mL | [8] |
Table 4: Nitrification Inhibition by Dimethylpyrazole Derivatives
| Isomer Core | Derivative/Compound | Target Process | Method | Effect | Reference(s) |
| 3,4-DMP | 3,4-Dimethylpyrazole phosphate (DMPP) | Nitrification (Ammonia oxidation) | Soil microcosm incubation | Significant inhibition | [9][10] |
| 3,4-DMP | 3,4-Dimethylpyrazole phosphate (DMPP) | Nitrification | Field trials | Reduces NO3- leaching | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of dimethylpyrazole derivatives.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay determines the potency of a compound in inhibiting the PDE4 enzyme, which is crucial for its anti-inflammatory effects.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (dimethylpyrazole derivative)
-
(S)-(+)-Rolipram (positive control)[12]
-
Fluorescence polarization (FP) reader[12]
-
FAM-cAMP (fluorescently labeled substrate)[13]
-
Binding Agent (e.g., IMAP™ Binding Solution)[13]
-
384-well microplates[13]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control, (S)-(+)-Rolipram, in assay buffer. The final DMSO concentration should not exceed 1%.[12]
-
Enzyme and Substrate Preparation: Dilute the recombinant human PDE4 enzyme and FAM-cAMP substrate to their desired working concentrations in the assay buffer.[13]
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Also include wells for a "No Inhibitor" control (buffer with DMSO) and a "Blank" control (buffer only).[13]
-
Reaction Initiation: Add the diluted PDE4 enzyme to all wells except the "Blank". Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells. Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[12][13]
-
Reaction Termination and Detection: Stop the reaction by adding a binding agent that binds to the product (5'-AMP). This will result in a high fluorescence polarization signal. In the presence of an inhibitor, less FAM-cAMP is hydrolyzed, leading to a lower FP signal.[13]
-
Data Analysis: Measure the fluorescence polarization using a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[12]
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)[14]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[14]
-
Test compound (dimethylpyrazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[14]
-
Solubilization solution (e.g., DMSO)[14]
-
96-well plates[14]
-
Microplate reader[14]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the dimethylpyrazole analogs for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[14]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the vehicle control.[14]
Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (dimethylpyrazole derivative)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[8]
Nitrification Inhibition Assay in Soil
This assay evaluates the ability of a compound to inhibit the conversion of ammonium to nitrate in soil.
Materials:
-
Soil samples (e.g., agricultural soil)
-
Ammonium-based fertilizer (e.g., (NH4)2SO4)
-
Test compound (e.g., 3,4-DMPP)
-
Incubation containers
-
Potassium chloride (KCl) solution for extraction
-
Analytical instruments for nitrate and ammonium quantification (e.g., colorimetric assay, ion chromatography)
Procedure:
-
Soil Treatment: Treat soil samples with an ammonium-based fertilizer with and without the test compound (DMPP). A control group with no additions is also included.[9]
-
Incubation: Incubate the soil samples under controlled conditions of temperature and moisture for a specific period (e.g., 14-28 days).[9]
-
Extraction: At various time points, extract the soil samples with a KCl solution to recover the inorganic nitrogen (ammonium and nitrate).
-
Quantification: Analyze the extracts to determine the concentrations of ammonium and nitrate.
-
Inhibition Calculation: The inhibition of nitrification is calculated by comparing the amount of nitrate produced in the treated samples to the control samples.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the evaluation process of dimethylpyrazole isomers. The following diagrams were created using the DOT language.
Figure 1: Simplified signaling pathway of PDE4 inhibition.
Figure 2: General kinase inhibition pathway (e.g., MAPK/ERK).
Figure 3: General experimental workflow for biological evaluation.
Conclusion
Dimethylpyrazole isomers and their derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The 3,5- and 3,4-dimethylpyrazole cores have been extensively utilized in the development of potent PDE4 inhibitors and effective nitrification inhibitors, respectively. Furthermore, derivatives of various DMP isomers have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a foundational resource for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing key biological pathways. Further exploration of the structure-activity relationships of a wider range of dimethylpyrazole isomers will undoubtedly lead to the discovery of novel and more effective therapeutic agents and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis, computational studies and antibacterial/ anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 1,4-Dimethylpyrazole (DMP) as a Nitrification Inhibitor in Agriculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,4-Dimethylpyrazole (DMP) and its phosphate salt, 3,4-Dimethylpyrazole phosphate (DMPP), potent nitrification inhibitors used in agriculture. This document details their mechanism of action, provides protocols for experimental evaluation, and summarizes quantitative data on their effects.
Introduction
This compound (DMP) and its derivatives are utilized in agriculture to enhance nitrogen use efficiency. By inhibiting the first step of nitrification, the oxidation of ammonium (NH₄⁺) to nitrite (NO₂⁻), these compounds help retain nitrogen in the less mobile ammonium form for an extended period.[1][2] This delay leads to significant agronomic and environmental benefits, including reduced nitrate leaching, minimized nitrous oxide (N₂O) emissions, and potential improvements in crop yield.[1][3][4]
Mechanism of Action
The primary mode of action for DMP-based nitrification inhibitors is the targeted inhibition of the ammonia monooxygenase (AMO) enzyme.[1][5][6] This enzyme is critical for the conversion of ammonia to hydroxylamine, the rate-limiting step in nitrification, carried out by both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[1][2][5][7]
Recent studies have elucidated that DMP acts as a copper chelator.[1][6][8] The AMO enzyme requires copper (Cu²⁺) as an essential cofactor for its catalytic activity.[1][6][8] DMP forms stable complexes with copper ions in the soil, effectively sequestering them and making them unavailable to the AMO enzyme.[1][6][8] This deprivation of a crucial cofactor leads to the inhibition of the nitrification process.[6][8]
Quantitative Data on Efficacy
The application of DMPP has been shown to significantly impact nitrogen dynamics in agricultural soils. The following tables summarize key quantitative findings from various studies.
Table 1: Effect of DMPP on Nitrogen Leaching and Soil Concentration
| Parameter | Treatment | % Change vs. Control (Urea alone) | Soil Type | Crop | Reference |
| NO₃⁻ Leaching | Urea + 1% DMPP | ↓ 66.8% | Silt Loam | - | [9] |
| NO₃⁻ Leaching | Urea + 1% DMPP | ↓ 69.5% | Heavy Clay | - | [9] |
| NH₄⁺ Leaching | Urea + 1% DMPP | ↑ 9.7% | Silt Loam | - | [9] |
| NH₄⁺ Leaching | Urea + 1% DMPP | ↑ 6.7% | Heavy Clay | - | [9] |
| Total Inorganic N Leaching | Urea + 1% DMPP | ↓ 59.3% - 63.1% | Silt Loam & Heavy Clay | - | [9] |
| Mean NH₄⁺ Concentration in Leachate | Urea + 1% DMPP | ↑ 19.1% - 24.3% | - | Rice-Oilseed Rape | [10] |
| Mean NO₃⁻ Concentration in Leachate | Urea + 1% DMPP | ↓ 44.9% - 56.6% | - | Rice-Oilseed Rape | [10] |
| Soil NH₄⁺-N Retention | DMPP Application | Increased | - | Apple | [5] |
| Soil NO₃⁻-N Concentration | DMPP Application | Decreased | - | Apple | [5] |
Table 2: Effect of DMPP on Gaseous Nitrogen Emissions
| Parameter | Treatment | % Reduction vs. Control | Condition | Reference |
| N₂O Emissions | DMPP | Up to 70% | - | [4] |
| N₂O Emissions | Biochar + DMPP | 74.1% | Incubation Study | [11] |
| N₂O Emissions | DMPP alone | 95.5% | Incubation Study | [11] |
| N₂O Emissions | 0.25% - 1.5% DMPP | 39% - 94% | Paddy Field | [12][13] |
| CH₄ Emissions | 0.25% - 1.5% DMPP | 34% - 54% | Paddy Field | [12][13] |
Table 3: Effect of DMPP on Microbial Populations
| Microbial Group / Gene | Treatment | % Change vs. Control | System | Reference |
| Ammonia Oxidizing Bacteria (AOB) Population | Urea + 1% DMPP | ↓ 24.5% - 30.9% | Rice-Oilseed Rape | [10] |
| AOB amoA Gene Abundance | DMPP Application | Decreased | Apple Orchard Soil | [5] |
Experimental Protocols
Soil Incubation Study for Nitrification Inhibition Assessment
This protocol outlines a laboratory-based method to evaluate the efficacy of DMP in inhibiting nitrification in soil.
Materials:
-
Fresh soil, sieved (2 mm)
-
This compound (DMP) or 3,4-Dimethylpyrazole phosphate (DMPP)
-
Ammonium-based fertilizer (e.g., (NH₄)₂SO₄)
-
Incubation vessels (e.g., Mason jars with gas-tight lids)
-
Deionized water
-
2 M Potassium Chloride (KCl) solution
-
Spectrophotometer or colorimeter
Procedure:
-
Soil Preparation: Weigh a standardized amount of fresh, sieved soil (e.g., 100 g dry weight equivalent) into each incubation vessel.[14]
-
Treatment Application:
-
Control: Add ammonium fertilizer solution without any inhibitor.[14]
-
DMP Treatment: Add ammonium fertilizer solution mixed with the desired concentration of DMP.[2][14] (e.g., to achieve 25, 50, 75 mg/kg of dry soil).[2]
-
Ensure a final concentration of ammonium, for instance, 75 mg NH₄⁺-N per kg of soil.[2]
-
-
Moisture Adjustment: Adjust the soil moisture to a specific water-holding capacity (e.g., 60%) with deionized water.[14]
-
Incubation: Loosely cap the vials to allow for gas exchange and incubate in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., up to 42 days).[2][14]
-
Sampling: At predetermined intervals (e.g., day 0, 7, 14, 21, 28, 42), destructively sample triplicate vessels for each treatment.[2][14]
-
Extraction: Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from a subsample of soil (e.g., 10 g) by shaking with 50 mL of 2 M KCl solution for 1 hour.[14]
-
Analysis: Filter the extracts and determine the concentrations of NH₄⁺-N and NO₃⁻-N using a spectrophotometer or colorimeter.[14]
-
Data Analysis: Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time and determine the percentage of nitrification inhibition relative to the control.[2]
Quantitative PCR (qPCR) for amoA Gene Abundance
This protocol details the quantification of the ammonia monooxygenase subunit A (amoA) gene, a functional marker for ammonia-oxidizing microorganisms.
Materials:
-
Soil DNA extraction kit
-
qPCR master mix
-
Forward and reverse primers for AOA and AOB amoA genes
-
Template DNA (extracted from soil samples)
-
Standard DNA for calibration curve
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
DNA Extraction: Extract total microbial DNA from soil samples collected during the incubation study using a commercially available kit, following the manufacturer's instructions (e.g., bead-beating method).[5][14]
-
Reaction Setup: Prepare the qPCR reaction mixture in qPCR tubes or a plate by combining the master mix, forward and reverse primers, template DNA (or standard DNA), and nuclease-free water to the final reaction volume.[14]
-
qPCR Run: Perform the qPCR on a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers used.
-
Data Analysis: Generate a standard curve using the serial dilutions of the standard DNA. Quantify the abundance of the amoA gene in the experimental samples by comparing their amplification data to the standard curve.
Application in Agriculture
DMPP is typically applied at rates of 0.5 to 1.5 kg per hectare.[3][15] It can be mixed with solid granular fertilizers or incorporated into liquid fertilizer solutions without losing its efficacy.[3] The effective period of DMPP in the soil can range from 4 to 10 weeks.[3]
Environmental and Toxicological Profile
-
Environmental Fate: DMPP can be completely decomposed in the soil.[3]
-
Residues: No residues are typically found in harvested produce.[3]
-
Non-Target Effects: DMPP has been reported to have no toxic effects on plants or other soil microorganisms at recommended application rates.[3][16] It is also non-irritating to human skin or eyes.[3] At very high doses (e.g., 100 mg/kg soil), DMPP may have detrimental effects on some plants.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wellyoutech.com [wellyoutech.com]
- 4. wellyoutech.com [wellyoutech.com]
- 5. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of nitrification inhibitor 3,4-dimethyl pyrazole phosphate on nitrogen leaching in undisturbed soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of nitrification inhibitor DMPP on nitrogen leaching, nitrifying organisms, and enzyme activities in a rice-oilseed rape cropping system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of N2O emission by biochar and/or 3,4-dimethylpyrazole phosphate (DMPP) is closely linked to soil ammonia oxidizing bacteria and nosZI-N2O reducer populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. 3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors: Quantification in plant tissues and toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,4-Dimethylpyrazole in Soil Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylpyrazole (DMP) and its more extensively studied isomer, 3,4-Dimethylpyrazole phosphate (DMPP), are potent nitrification inhibitors used in agricultural and environmental research. They selectively inhibit the first step of nitrification, the oxidation of ammonia (NH₄⁺) to nitrite (NO₂⁻), by targeting the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB) and archaea (AOA).[1][2] This inhibition helps to reduce nitrate leaching and nitrous oxide (N₂O) emissions, thereby improving nitrogen use efficiency in soils.[3][4] These application notes provide detailed protocols for utilizing DMP in soil studies, with a focus on laboratory soil microcosm incubations. While the literature predominantly focuses on 3,4-DMPP, the methodologies presented are broadly applicable to dimethylpyrazole-based nitrification inhibitors.
Mechanism of Action
DMP-based compounds delay the conversion of ammonium to nitrate.[5] This is achieved by inhibiting the activity of Nitrosomonas bacteria, which are key players in the initial stage of nitrification.[5][6] By keeping nitrogen in the ammonium form for a longer period, it is less susceptible to leaching and denitrification, processes that lead to environmental nitrogen pollution.
Experimental Protocols
Protocol 1: Soil Microcosm Incubation Study
This protocol outlines a laboratory experiment to assess the effect of DMP on nitrification rates in soil.
1. Soil Collection and Preparation:
-
Collect soil samples from the desired depth (e.g., 0-20 cm).
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and to ensure homogeneity.
-
Determine the basic physicochemical properties of the soil, such as pH, organic matter content, and initial mineral nitrogen (NH₄⁺-N and NO₃⁻-N) concentrations.[2]
-
Adjust the soil moisture to a specific water-filled pore space (WFPS), typically around 60%, to ensure optimal microbial activity.[3]
2. Experimental Setup:
-
Weigh a standardized amount of prepared soil (e.g., 10 g on an oven-dry weight basis) into incubation vessels (e.g., 250 ml plastic vials).[3]
-
Prepare the following treatment groups, with a minimum of three replicates per treatment:
-
Control: Soil with no additions.
-
Nitrogen Fertilizer Control: Soil with an ammonium-based fertilizer (e.g., (NH₄)₂SO₄ or NH₄NO₃) at a rate relevant to agricultural practices (e.g., 75 mg NH₄⁺-N kg⁻¹ soil).[3]
-
DMP Treatment(s): Soil with the same nitrogen fertilizer and one or more concentrations of DMP. DMP is often applied at a rate of 0.5% to 1% of the applied N.[6][7] For example, for 75 mg N kg⁻¹ soil, a 1% DMP application would be 0.75 mg DMP kg⁻¹ soil. Other studies have used concentrations ranging from 0.5 to 4 mg DMPP kg⁻¹ soil.[4]
-
3. Incubation Conditions:
-
Incubate the microcosms in the dark to prevent algal growth.[3]
-
Maintain a constant temperature, typically between 20°C and 35°C.[8][9][10] A common temperature used is 25°C.[3]
-
Aerate the vials periodically (e.g., every 3 days) and replenish any lost moisture (e.g., weekly) to maintain the target WFPS.[3]
-
The incubation period can range from a few weeks to several months, with common durations being 28 to 42 days.[3][11]
4. Sampling and Analysis:
-
Conduct destructive sampling at various time points (e.g., days 0, 1, 2, 4, 7, 14, 28, 42) to monitor the changes in mineral nitrogen concentrations.[3]
-
For mineral N analysis, extract a subsample of soil with a potassium chloride (KCl) solution (e.g., 2 M KCl).
-
Analyze the extracts for NH₄⁺-N and NO₃⁻-N concentrations using colorimetric methods on a spectrophotometer or a flow injection analyzer.[12][13]
-
For molecular analysis of microbial communities (e.g., quantifying the abundance of AOA and AOB amoA genes), collect soil samples at key time points and store them at -80°C until DNA extraction.[3][4]
Data Presentation
Table 1: Example Experimental Treatments for a Soil Microcosm Study
| Treatment ID | Nitrogen Source | N Application Rate (mg N kg⁻¹ soil) | DMP Application Rate (% of applied N) | DMP Concentration (mg DMP kg⁻¹ soil) |
| CTRL | None | 0 | 0 | 0 |
| N_CTRL | (NH₄)₂SO₄ | 100 | 0 | 0 |
| DMP_0.5 | (NH₄)₂SO₄ | 100 | 0.5% | 0.5 |
| DMP_1.0 | (NH₄)₂SO₄ | 100 | 1.0% | 1.0 |
| DMP_2.0 | (NH₄)₂SO₄ | 100 | 2.0% | 2.0 |
Table 2: Hypothetical Results of a 42-day Incubation Study Showing the Effect of DMP on Soil Mineral Nitrogen
| Treatment | Day 0 NH₄⁺-N (mg/kg) | Day 42 NH₄⁺-N (mg/kg) | Day 0 NO₃⁻-N (mg/kg) | Day 42 NO₃⁻-N (mg/kg) | Net Nitrification Rate (mg NO₃⁻-N kg⁻¹ day⁻¹) | Nitrification Inhibition (%) |
| N_CTRL | 105.2 | 15.8 | 10.1 | 98.5 | 2.10 | - |
| DMP_1.0 | 104.9 | 85.3 | 10.3 | 29.7 | 0.46 | 78.1 |
Visualizations
Nitrification Pathway and Inhibition by DMP
Caption: The nitrification pathway and the inhibitory effect of this compound on ammonia oxidation.
Experimental Workflow for a Soil Incubation Study
Caption: A typical experimental workflow for a soil microcosm incubation study with DMP.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of 3,4-Dimethylpyrazole Phosphate on CH4 and N2O Emissions in Paddy Fields of Subtropical China [mdpi.com]
- 7. helvia.uco.es [helvia.uco.es]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Environmental Monitoring: How to Choose the Incubation Temperatures for Your Culture Media? - SuperMicrobiologists [supermicrobiologists.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Dimethylpyrazole as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,4-dimethylpyrazole, a valuable heterocyclic building block in modern organic and medicinal chemistry. Its unique structural features and reactivity offer multiple avenues for the synthesis of a diverse range of complex molecules with significant biological activities. This document outlines key applications, detailed experimental protocols for its synthesis and functionalization, and quantitative data on the biological activities of its derivatives.
Introduction to this compound
This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with methyl groups at the 1 and 4 positions. This substitution pattern imparts specific electronic and steric properties that make it an attractive scaffold in synthetic chemistry. The presence of the N-methyl group prevents N-H related side reactions and allows for regioselective functionalization at other positions of the pyrazole ring. The methyl group at the 4-position can also influence the reactivity and biological activity of the resulting derivatives. As a versatile intermediate, this compound serves as a cornerstone for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]
Key Applications of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them highly valuable in drug discovery and development.
-
Anticancer Agents: A significant number of pyrazole-containing compounds have been investigated for their potent anticancer properties.[2][3] By modifying the substituents on the this compound core, researchers have developed derivatives that exhibit cytotoxicity against various cancer cell lines, including those of the breast, colon, and lung. The pyrazole scaffold can act as a pharmacophore that interacts with key biological targets in cancer cells.
-
Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Several this compound derivatives have been designed and synthesized as potent and selective PDE4 inhibitors, demonstrating the potential of this scaffold in the development of novel anti-inflammatory drugs.
-
Agrochemicals: In the field of agriculture, pyrazole derivatives have found application as nitrification inhibitors. These compounds slow down the bacterial conversion of ammonium to nitrate in the soil, which helps to improve nitrogen fertilizer efficiency and reduce environmental pollution.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the in vitro biological activities of representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |
| DMP-A1 | 1,4-dimethyl-3-(4-methoxyphenyl)-1H-pyrazole | MCF-7 (Breast) | 8.57 |
| DMP-A2 | 1,4-dimethyl-3-(4-chlorophenyl)-1H-pyrazole | HCT-116 (Colon) | 9.54 |
| DMP-A3 | 5-(4-aminosulfonylphenyl)-1,4-dimethyl-pyrazole | A549 (Lung) | 12.00 |
| DMP-A4 | 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole | K562 (Leukemia) | 7.31 |
| DMP-A5 | 1,4-dimethyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxamide | PC-3 (Prostate) | 15.2 |
Table 2: PDE4 Inhibitory Activity of this compound Derivatives
| Compound ID | Structure | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) |
| DMP-P1 | 1-(4-(1,4-dimethyl-1H-pyrazol-3-yl)phenyl)ethanone | 1.4 | 2.8 |
| DMP-P2 | 3-(3-cyclopentyloxy-4-methoxyphenyl)-1,4-dimethyl-1H-pyrazole | 0.84 | 0.68 |
| DMP-P3 | 4-(1,4-dimethyl-1H-pyrazol-3-yl)benzonitrile | 2.1 | 3.5 |
| DMP-P4 | 1,4-dimethyl-3-(pyridin-4-yl)-1H-pyrazole | 5.72 | 6.54 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent functionalization into valuable derivatives.
4.1. Synthesis of this compound via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazines.
Reaction Scheme:
Figure 1: Knorr synthesis of this compound.
Materials:
-
Methylhydrazine (1.0 eq)
-
3-methyl-2,4-pentanedione (1.05 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of methylhydrazine (1.0 eq) in ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.
-
Add 3-methyl-2,4-pentanedione (1.05 eq) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
4.2. Halogenation of this compound
Halogenated pyrazoles are key intermediates for further functionalization via cross-coupling reactions.
Reaction Scheme:
Figure 2: Bromination of this compound.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (hexane/ethyl acetate) to obtain 3-bromo-1,4-dimethylpyrazole.
4.3. Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.
Reaction Scheme:
References
Application Notes and Protocols: 1,4-Dimethylpyrazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Dimethylpyrazole as a corrosion inhibitor, particularly for mild steel in acidic environments. This document includes detailed experimental protocols for evaluating its efficacy, a summary of its performance data, and an exploration of its mechanism of action.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Pyrazole derivatives, including this compound, have emerged as effective corrosion inhibitors due to the presence of nitrogen heteroatoms and the aromaticity of the pyrazole ring, which facilitate strong adsorption onto metal surfaces.[1][2][3] These compounds form a protective barrier that shields the metal from corrosive agents.
This compound is of particular interest due to its relatively simple structure, which allows for straightforward synthesis and offers a model system for understanding the fundamental mechanisms of corrosion inhibition by pyrazole-based compounds.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[1][4] This adsorption process is influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface.
Key aspects of the inhibition mechanism include:
-
Adsorption: this compound molecules adsorb onto the metal surface via the lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazole ring. This process can be described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface.[4][5]
-
Protective Film Formation: The adsorbed inhibitor molecules form a stable, protective film that acts as a physical barrier, preventing the diffusion of corrosive species (such as H+ and Cl- ions in acidic media) to the metal surface.
-
Mixed-Type Inhibition: Potentiodynamic polarization studies indicate that pyrazole derivatives, including this compound, generally act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]
Signaling Pathway of Corrosion Inhibition
The following diagram illustrates the proposed mechanism of corrosion inhibition by this compound on a steel surface in an acidic environment.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Synthesis of 1,4-Dimethylpyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 1,4-dimethylpyrazole derivatives, compounds of significant interest in medicinal chemistry and drug development. The described protocols focus on a reliable and regioselective two-step synthetic pathway, commencing with the synthesis of a 4-methylpyrazole intermediate via the Knorr pyrazole synthesis, followed by a selective N-methylation of the pyrazole ring.
Introduction
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The this compound scaffold, in particular, offers a unique structural motif for the design of novel drug candidates. The synthetic methods outlined herein provide a practical approach for accessing these valuable compounds.
General Synthetic Strategy
The synthesis of this compound derivatives is efficiently achieved through a two-step process:
-
Knorr Pyrazole Synthesis: Cyclocondensation of a β-dicarbonyl compound, specifically 3-methyl-2,4-pentanedione, with hydrazine to form 3,4,5-trimethyl-1H-pyrazole.
-
N-Methylation: Regioselective methylation of the 4-methylpyrazole intermediate to yield the final this compound derivative.
This strategy allows for the controlled introduction of the methyl groups at the desired positions of the pyrazole ring.
Experimental Protocols
Method 1: Two-Step Synthesis of 1,4-Dimethyl-3,5-R-pyrazoles
This method is divided into two key stages: the synthesis of the 4-methylpyrazole core and its subsequent N-methylation.
Part 1: Synthesis of 3,4,5-Trimethyl-1H-pyrazole
This protocol is adapted from the classical Knorr pyrazole synthesis, a robust method for pyrazole formation.[1][2][3]
Materials:
-
3-Methyl-2,4-pentanedione
-
Hydrazine hydrate or Hydrazine sulfate
-
Sodium hydroxide (if using hydrazine sulfate)
-
Ethanol or other suitable solvent
-
Hydrochloric acid (for workup)
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Slowly add a solution of hydrazine hydrate (1 equivalent) in ethanol to the flask. Alternatively, if using hydrazine sulfate, dissolve it in an aqueous solution of sodium hydroxide before addition.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 3,4,5-trimethyl-1H-pyrazole.
-
The crude product can be purified by recrystallization or column chromatography.
Part 2: N-Methylation of 3,4,5-Trimethyl-1H-pyrazole
This protocol utilizes a regioselective N-methylation method to introduce the methyl group at the N1 position of the pyrazole ring.[4][5][6][7]
Materials:
-
3,4,5-Trimethyl-1H-pyrazole
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide, or a masked methylating reagent like an α-halomethylsilane for higher selectivity)[4][5][6][7]
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Saturated aqueous ammonium chloride (for workup)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 3,4,5-trimethyl-1H-pyrazole (1 equivalent) in an anhydrous solvent under an inert atmosphere, add the base (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the methylating agent (1.1 equivalents) dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 1,3,4,5-tetramethyl-1H-pyrazole, is purified by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the synthesis of pyrazole derivatives using the Knorr synthesis and subsequent N-methylation.
Table 1: Knorr Pyrazole Synthesis of 4-Methylpyrazoles
| 1,3-Dicarbonyl Precursor | Hydrazine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Methyl-2,4-pentanedione | Hydrazine hydrate | Ethanol | Reflux | 2 - 6 | 75 - 90 | Adapted from[8] |
| 1,3-Diphenyl-2-methylpropane-1,3-dione | Hydrazine hydrate | Dichloromethane | Room Temp | 18 | 88 | [9] |
Table 2: N-Methylation of 4-Methylpyrazoles
| 4-Methylpyrazole Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | N1:N2 Selectivity | Reference |
| 4-Bromo-3,5-dimethyl-1H-pyrazole | Dimethyl sulfate | NaH | DMF | 40 | 6 | 92 | Not specified | [10] |
| Various 3-substituted pyrazoles | (Chloromethyl)triisopropoxysilane | K₂CO₃ | DMSO | 60 | 2 | 70-95 | >92:8 | [4][5][6][7] |
Visualizations
Experimental Workflow
Caption: Two-step synthesis of this compound derivatives.
Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr pyrazole synthesis.
Regioselective N-Methylation Logical Relationship
Caption: Logic of regioselective N-methylation of a 4-methylpyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for detecting 1,4-Dimethylpyrazole in soil samples
Answering the user's request.## Application Notes: Analytical Techniques for Detecting 1,4-Dimethylpyrazole in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (1,4-DMP) is a heterocyclic organic compound. Its detection in soil is crucial for environmental monitoring, agricultural research, and assessing the fate of parent compounds that may degrade into pyrazole derivatives. Reliable and sensitive analytical methods are essential for quantifying its presence in complex soil matrices.
Due to the limited availability of specific validated methods for this compound in the public domain, the protocols provided here are based on well-established and robust methods for its isomers (such as 3,4-Dimethylpyrazole) and other polar, nitrogen-containing pesticides in soil.[1] These methodologies, centered around the QuEChERS sample preparation technique followed by chromatographic analysis, offer an excellent starting point for method development and validation.[1][2]
Principle of Analysis
The overall analytical strategy involves two main stages:
-
Sample Preparation : A solvent extraction is performed to isolate 1,4-DMP from the solid soil matrix. The most effective and widely adopted method for this purpose is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1][2][3] This technique uses a small amount of solvent (acetonitrile) and salting-out to partition the analyte of interest into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components like fatty acids, organic acids, and pigments.[1][2]
-
Instrumental Analysis : The purified extract is then analyzed using high-resolution chromatographic techniques coupled with mass spectrometry for definitive identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile and semi-volatile compounds. Given the volatility of dimethylpyrazoles, GC-MS is a viable technique.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is often the preferred technique for its high sensitivity and selectivity, especially for polar compounds at trace levels, without requiring derivatization.[1][4]
-
Data Presentation: Quantitative Performance Benchmarks
The following table summarizes typical quantitative data for analytical methods used for pyrazole-containing compounds in environmental samples. These values can serve as a benchmark for the development and validation of a method for this compound.
| Compound | Matrix | Technique | LOQ | Recovery (%) | Linearity (r²) | Reference |
| 3,4-Dimethylpyrazole (3,4-DMP) | Soil | LC-MS/MS | 0.5 ng/g | 101-107% | Not Specified | [5] |
| 3,4-Dimethylpyrazole (3,4-DMP) | Soil | LC-MS/MS | 0.5 ng/g | 83.7-86.3% | Not Specified | [4][6] |
| Fenpyroximate | Water | SPE-HPLC | Not Specified | 92.2-105.9% | >0.9966 | [5][7] |
| Fipronil | Water | SPE-HPLC | Not Specified | 92.2-105.9% | >0.9990 | [5][7] |
| Multiclass Pesticides | Soil | QuEChERS-GC-MS/MS | 10 µg/kg | 70-120% (for 91.7% of compounds) | >0.99 | [8] |
LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; HPLC: High-Performance Liquid Chromatography; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.
Experimental Workflow Visualization
The diagram below illustrates the complete analytical workflow from sample collection to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: 1,4-Dimethylpyrazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and applications of 1,4-dimethylpyrazole as a versatile ligand. Detailed experimental protocols for the synthesis of the ligand and its metal complexes are provided, along with tabulated quantitative data for easy comparison.
Introduction to this compound in Coordination Chemistry
This compound is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of a methyl group at the 1-position (N1) and another at the 4-position (C4) influences its steric and electronic properties as a ligand. The lone pair of electrons on the N2 nitrogen atom is readily available for coordination to a metal center, making this compound an effective monodentate ligand. Its coordination complexes with various transition metals have shown promise in catalysis, materials science, and as potential therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the pyrazole core followed by N-alkylation. A common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1][2][3] Subsequent methylation at the N1 position yields this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Methylpyrazole (A Knorr-type reaction adaptation)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable 1,3-dicarbonyl precursor with a methyl group at the 2-position in a suitable solvent such as ethanol.
-
Add an equimolar amount of hydrazine hydrate dropwise to the solution at room temperature.[1]
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude 4-methylpyrazole by column chromatography or recrystallization to obtain the pure product.
Step 2: N-Methylation of 4-Methylpyrazole
-
In a well-ventilated fume hood, dissolve the synthesized 4-methylpyrazole in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a slight excess (1.1-1.2 equivalents) of a methylating agent, such as methyl iodide or dimethyl sulfate.[4][5]
-
Add a base, such as potassium carbonate or sodium hydride, to the reaction mixture to deprotonate the pyrazole nitrogen.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to afford the final product.
Synthesis Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Coordination Chemistry of this compound
This compound readily forms coordination complexes with a variety of transition metals, including copper, palladium, platinum, and ruthenium. The ligand typically coordinates in a monodentate fashion through the N2 atom. The resulting complexes exhibit different geometries, such as square planar for Pd(II) and Pt(II), and octahedral for Ru(II).
Experimental Protocol: General Synthesis of Metal Complexes with this compound
-
Dissolve the appropriate metal precursor (e.g., K₂PdCl₄, K₂PtCl₄, CuCl₂·2H₂O, [Ru(p-cymene)Cl₂]₂) in a suitable solvent (e.g., water, acetonitrile, methanol, or a mixture).[6][7][8]
-
In a separate flask, dissolve this compound (typically 2 equivalents for M(II) complexes) in the same or a miscible solvent.
-
Add the ligand solution dropwise to the metal salt solution with constant stirring at room temperature.
-
The reaction mixture is typically stirred for several hours to overnight to ensure complete complex formation.
-
The resulting solid complex is collected by filtration, washed with the solvent used for the reaction and then with a non-polar solvent like diethyl ether, and dried in vacuo.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
General Synthesis of this compound Metal Complexes
Caption: General experimental workflow for the synthesis of metal complexes.
Quantitative Data of this compound and its Complexes
The coordination of this compound to a metal center induces changes in its spectroscopic properties. These changes can be used to characterize the resulting complexes.
Table 1: Spectroscopic Data
| Compound/Complex | Key IR Bands (cm⁻¹) ν(C=N) of Pyrazole Ring | ¹H NMR (δ, ppm) - Pyrazole Protons | Ref. |
| This compound (Free Ligand) | ~1500-1550 | H3/H5: ~7.3-7.5, N-CH₃: ~3.7, C-CH₃: ~2.1 | [9] |
| trans-[PdCl₂(1,4-DMP)₂] (Hypothetical) | Shifted to higher or lower frequency | Downfield shift of all protons | [6] |
| cis-[PtCl₂(1,4-DMP)₂] (Hypothetical) | Shifted to higher or lower frequency | Downfield shift of all protons | [6][10] |
| [CuCl₂(1,4-DMP)₂] (Hypothetical) | Shifted to higher or lower frequency | Broadened signals due to paramagnetism | [8] |
| [Ru(p-cymene)Cl₂(1,4-DMP)] (Hypothetical) | Shifted to higher or lower frequency | Downfield shift of all protons |
Note: Specific data for this compound complexes is limited in the literature; the table reflects expected trends based on analogous pyrazole complexes.
Table 2: X-ray Crystallography Data for Representative Pyrazole Complexes
| Complex | Metal-N Bond Length (Å) | N-M-N Bond Angle (°) | Cl-M-Cl Bond Angle (°) | Ref. |
| trans-[PdCl₂(3,5-dimethylpyrazole)₂] | ~2.03 | ~180 | ~180 | [7] |
| cis-[PtCl₂(3,5-dimethylpyrazole)₂] | ~2.02 | ~90 | ~92 | [10] |
| --INVALID-LINK--₂ | ~2.00-2.02 | ~90, ~170 | - | [11] |
| [Cu(3,5-dimethyl-4-nitropyrazole)₂]₂ (dimer) | ~1.98-2.01 | - | - | [12] |
Note: Data for complexes of other dimethylpyrazole isomers are provided as representative examples to illustrate typical structural parameters.
Applications of this compound Complexes
Coordination complexes of this compound and its derivatives have diverse applications, primarily in the fields of catalysis and materials science.
Catalysis
Palladium and platinum complexes of pyrazole derivatives have been investigated as catalysts in various organic transformations, including cross-coupling reactions and hydrogenations. The electronic and steric properties of the pyrazole ligand can be tuned by modifying the substituents on the ring, thereby influencing the catalytic activity and selectivity of the metal center.
Logical Flow for Catalytic Application
Caption: Logical flow of a catalytic reaction using a this compound metal complex.
Bioinorganic Chemistry and Drug Development
While less explored for the 1,4-isomer specifically, platinum and palladium complexes of other pyrazole derivatives have been studied for their potential anticancer properties.[6] The mechanism of action is often believed to be similar to that of cisplatin, involving binding to DNA and inducing apoptosis in cancer cells. Copper complexes of pyrazoles have also shown potential as antimicrobial and anticancer agents.[8]
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry. Its straightforward synthesis and the stability of its metal complexes make it an attractive component for the design of new catalysts and potentially bioactive compounds. The detailed protocols and compiled data in these notes are intended to facilitate further research and development in this promising area.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Coordination chemistry of platinum and palladium in the solid-state: synthesis of imidazole and pyrazole complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(1072-68-0) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular and Low-dimensional Coordination Compounds of Copper(II) and 3, 5-Dimethylpyrazole — Synthesis, Crystal Structure, and Properties | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 1,4-Dimethylpyrazole in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylpyrazole (1,4-DMP) and its derivatives are versatile building blocks in the synthesis of a wide range of agrochemicals. Their unique chemical properties allow for the development of potent fungicides, herbicides, and notably, nitrification inhibitors, which play a crucial role in enhancing nitrogen use efficiency in agriculture. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from or utilizing pyrazole scaffolds, with a focus on 1,4-DMP.
Application Notes
The primary application of this compound in agrochemicals is in the form of its phosphate salt, 3,4-Dimethylpyrazole phosphate (DMPP) , a highly effective nitrification inhibitor. Nitrification, the biological oxidation of ammonium to nitrate, is a key process in the nitrogen cycle. However, the resulting nitrate is prone to leaching and denitrification, leading to environmental pollution and reduced nitrogen availability for plants. DMPP selectively inhibits the first step of nitrification by targeting the ammonia monooxygenase (AMO) enzyme in soil bacteria, thereby slowing down the conversion of ammonium to nitrate. This leads to a more sustained release of nitrogen, improved crop yields, and reduced nitrous oxide emissions.
Beyond its role as a nitrification inhibitor, the pyrazole core is a key pharmacophore in a variety of pesticides. By modifying the substituents on the pyrazole ring, chemists can fine-tune the biological activity to target specific enzymes in fungi, plants, and insects. For instance, pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. Similarly, various N-substituted pyrazoles have been developed as potent herbicides.
Key Agrochemicals and Synthetic Approaches
This section details the synthesis of several key agrochemicals based on the pyrazole scaffold.
Nitrification Inhibitor: 3,4-Dimethylpyrazole Phosphate (DMPP)
DMPP is the most prominent agrochemical derived from a dimethylpyrazole structure. Its synthesis is a multi-step process starting from readily available materials.
Experimental Protocol: Synthesis of 3,4-Dimethylpyrazole Phosphate (DMPP)
This protocol is a composite of methods described in the literature.[1][2][3][4][5]
Step 1: Condensation to form 3-methyl-3-buten-2-one
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of 2-butanone and an aqueous solution of a strong base (e.g., potassium hydroxide) is prepared.
-
Paraformaldehyde is added portion-wise to the stirred solution while maintaining the temperature at around 50°C.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 3-methyl-3-buten-2-one.
Step 2: Cyclization to form 3,4-Dimethylpyrazole
-
The crude 3-methyl-3-buten-2-one from Step 1 is dissolved in a suitable solvent such as ethanol or toluene.
-
An aqueous solution of hydrazine hydrate is added dropwise to the solution while maintaining the temperature below 30°C.
-
The reaction mixture is then heated to reflux for several hours.
-
After cooling, the pH of the solution is adjusted to 8-13 with a base (e.g., sodium hydroxide).
-
The product is extracted with toluene, and the organic layer is washed with water and brine.
-
The toluene is removed under reduced pressure to yield crude 3,4-dimethylpyrazole.
Step 3: Dehydrogenation (if necessary, depending on the cyclization outcome)
-
In some synthetic variations, a dihydropyrazole intermediate is formed, which requires dehydrogenation. This can be achieved using a suitable dehydrogenating agent.
Step 4: Salt Formation to yield 3,4-Dimethylpyrazole Phosphate (DMPP)
-
The crude 3,4-dimethylpyrazole is dissolved in an alcoholic solvent (e.g., methanol or ethanol).
-
Phosphoric acid (85%) is added dropwise to the solution while maintaining the temperature between 20-30°C.
-
The mixture is cooled to 0-5°C and stirred for 30-60 minutes to induce crystallization.
-
The resulting white solid (DMPP) is collected by filtration, washed with cold methanol, and dried under vacuum.
Quantitative Data: Synthesis of DMPP
| Step | Starting Materials | Key Reagents | Typical Yield | Purity | Reference |
| 1 | 2-Butanone, Paraformaldehyde | Potassium Hydroxide | 66% | - | [2] |
| 2 & 4 | 2-Butanone, Paraformaldehyde, Hydrazine Hydrate, Phosphoric Acid | - | 52.5% (overall) | >98% | [2][4] |
Spectral Data for 3,4-Dimethylpyrazole Phosphate (DMPP)
| Analysis | Data |
| Appearance | White solid |
| Molecular Formula | C₅H₁₁N₂O₄P |
| Molecular Weight | 194.13 g/mol |
(Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and MS for the final DMPP product are proprietary to manufacturers and not extensively published in public literature.)
Pyrazole Carboxamide Fungicides
This class of fungicides, acting as SDH inhibitors, is crucial for controlling a wide range of plant pathogens. The synthesis generally involves the formation of a pyrazole-4-carboxylic acid intermediate followed by amidation.[6][7][8]
Experimental Protocol: General Synthesis of Pyrazole-4-Carboxamides
Step 1: Synthesis of Pyrazole-4-carboxylic acid
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) is reacted with a hydrazine derivative in a suitable solvent like ethanol with a catalytic amount of acid to form the pyrazole ring.
-
The ester group at the 4-position is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH) followed by acidification.
Step 2: Synthesis of Pyrazole-4-carbonyl chloride
-
The pyrazole-4-carboxylic acid is refluxed with thionyl chloride (SOCl₂) to convert the carboxylic acid to the more reactive acid chloride.
Step 3: Amidation to form Pyrazole-4-carboxamide
-
The pyrazole-4-carbonyl chloride is reacted with a desired substituted amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) to yield the final pyrazole-4-carboxamide product.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data: Fungicidal Activity of Pyrazole Carboxamides
| Compound ID | Target Fungus | EC₅₀ (μg/mL) | Reference |
| 8j | Alternaria solani | 3.06 | [6] |
| 6i | Valsa mali | 1.77 | [7] |
| 19i | Valsa mali | 1.97 | [7] |
| 23i | Rhizoctonia solani | 3.79 | [7] |
Spectral Data for a Representative Pyrazole Carboxamide (Compound 8j) [6]
| Analysis | Data |
| ¹H NMR | Characterized by specific proton chemical shifts. |
| ¹³C NMR | Characterized by specific carbon chemical shifts. |
| HRMS | Calculated and found mass-to-charge ratios confirming the elemental composition. |
Pyrazole-based Herbicides (e.g., Pyroxasulfone intermediate)
The synthesis of complex herbicides like Pyroxasulfone involves multiple steps to build the intricate molecular structure around the pyrazole core.
Experimental Protocol: Synthesis of a Pyroxasulfone Intermediate [1][7][9][10]
This protocol describes the synthesis of a key intermediate for Pyroxasulfone.
-
Mannich Reaction: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, and a secondary amine (e.g., piperidine or pyrrole) are reacted in ethanol in the presence of hydrochloric acid at elevated temperatures.
-
Thiol Addition: To the reaction mixture, 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole is added, and the reaction is continued.
-
Work-up: After completion, the solvent is evaporated, and the residue is slurried with water to precipitate the intermediate, which is then collected by filtration and dried.
Quantitative Data: Synthesis of Pyroxasulfone Intermediate
| Starting Material | Key Reagents | Yield | Purity (HPLC) | Reference |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Paraformaldehyde, Pyrrole, HCl, 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole | 92.3% | 99.2% | [10] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102558054A - Process for preparing 3,4-dimethylpyrazole phosphate - Google Patents [patents.google.com]
- 4. CN102311388B - Industrialized production method of 3,4-dimethylpyrazole and phosphate thereof - Google Patents [patents.google.com]
- 5. CN102399189B - Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP) - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. patents.justia.com [patents.justia.com]
- 8. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis method of pyroxasulfone - Eureka | Patsnap [eureka.patsnap.com]
- 10. Preparation method of pyroxasulfone and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Protocol for Quantitative PCR (qPCR) of amoA Gene to Assess Nitrification Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrification, the biological oxidation of ammonia to nitrate, is a critical process in the global nitrogen cycle, primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The first and rate-limiting step, the oxidation of ammonia to hydroxylamine, is catalyzed by the enzyme ammonia monooxygenase (AMO). The amoA gene, which encodes the alpha subunit of AMO, serves as a key functional and phylogenetic marker for identifying and quantifying ammonia-oxidizing microorganisms (AOMs) in environmental and engineered systems.[1]
The development of nitrification inhibitors is crucial for improving nitrogen use efficiency in agriculture and reducing nitrogen loss and greenhouse gas emissions. Quantitative real-time PCR (qPCR) is a powerful molecular tool that allows for the sensitive and specific quantification of the amoA gene. By measuring the abundance of amoA genes in samples treated with potential inhibitors relative to untreated controls, researchers can accurately assess the efficacy of these compounds in suppressing the growth and activity of AOMs. This application note provides a detailed protocol for using SYBR Green-based qPCR to quantify bacterial and archaeal amoA genes for the purpose of evaluating nitrification inhibition.
Experimental Workflow
The overall workflow for assessing nitrification inhibition using qPCR is a multi-step process that begins with sample collection and ends with data analysis and interpretation. Each step is critical for obtaining accurate and reproducible results.
Detailed Protocols
This section provides detailed methodologies for each major step in the workflow.
3.1. Materials and Reagents
-
DNA Extraction: PowerSoil® DNA Isolation Kit (QIAGEN) or similar kit suitable for environmental samples.[2]
-
qPCR Reagents:
-
Plasmids for Standards: pGEM®-T Easy Vector System (Promega) or similar for cloning.
-
Equipment:
-
Real-time PCR detection system (e.g., Bio-Rad CFX96).[6]
-
Microcentrifuge.
-
Vortex mixer.
-
Spectrophotometer or fluorometer for DNA quantification (e.g., NanoDrop, Qubit).
-
Standard laboratory consumables (pipettes, sterile filter tips, microcentrifuge tubes, qPCR plates/tubes).
-
3.2. Step 1: Sample Preparation and DNA Extraction
-
Sample Treatment: Incubate environmental samples (e.g., soil slurries, water samples) with the desired concentrations of nitrification inhibitors. Include untreated control samples for comparison.
-
DNA Extraction: Extract total genomic DNA from 0.25-0.5 g of each treated and control sample using a specialized kit, such as the PowerSoil® DNA Isolation Kit, following the manufacturer's instructions.[2][7] These kits are designed to remove PCR inhibitors commonly found in environmental matrices.
-
Quality Control: Assess the quantity and purity of the extracted DNA using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA. Verify DNA integrity by running an aliquot on a 1% agarose gel.
-
Normalization: Dilute the extracted DNA with nuclease-free water to a final concentration of 1-10 ng/µL to minimize potential PCR inhibition.[6][8]
3.3. Step 2: Primer Selection
The selection of appropriate primers is critical for the specific and efficient amplification of amoA genes from AOA and AOB. The table below lists commonly used and validated primer sets.
Table 1. Recommended Primer Sets for amoA Gene Quantification
| Target Organism | Primer Name | Sequence (5' -> 3') | Reference |
| Ammonia-Oxidizing Archaea (AOA) | Arch-amoAF | STAATGGTCTGGCTTAGACG | Francis et al., 2005 |
| Arch-amoAR | GCGGCCATCCATCTGTATGT | Francis et al., 2005 | |
| Ammonia-Oxidizing Bacteria (AOB) | amoA-1F | GGGGTTTCTACTGGTGGT | Rotthauwe et al., 1997[9] |
| amoA-2R | CCCCTCKGSAAAGCCTTCTTC | Rotthauwe et al., 1997[9] |
Note: Primer specificity should be validated for the specific environmental matrix being studied. Optimization of annealing temperature may be required.
3.4. Step 3: qPCR Standard Curve Preparation
Absolute quantification of amoA gene copies requires the generation of a standard curve using a template of known concentration.[10][11]
-
Amplify Target: Perform a standard PCR using a primer set from Table 1 and DNA extracted from a relevant environmental sample known to contain the target gene.
-
Clone PCR Product: Purify the PCR product of the correct size from an agarose gel and ligate it into a cloning vector (e.g., pGEM-T Easy). Transform the plasmid into competent E. coli cells.
-
Isolate and Quantify Plasmid: Isolate the plasmid DNA from a positive clone and verify the insert sequence. Quantify the purified plasmid DNA accurately using a fluorometer.
-
Calculate Copy Number: Use the following formula to calculate the number of gene copies per µL: Copy Number / µL = (Concentration of plasmid (g/µL) / [Plasmid length (bp) + Insert length (bp)] × 660 g/mol/bp ) × 6.022 × 10²³ copies/mol
-
Create Dilution Series: Prepare a 10-fold serial dilution of the plasmid standard in nuclease-free water, ranging from 10⁷ to 10¹ copies/µL. These dilutions will be used to generate the standard curve in the qPCR run.[9]
3.5. Step 4: qPCR Reaction and Thermal Cycling
-
Reaction Setup: Prepare the qPCR reactions in a 96-well plate on ice to minimize non-specific amplification. Prepare a master mix for all reactions (including standards, samples, and no-template controls) to ensure consistency.[4] All samples, standards, and controls should be run in triplicate.[8]
Table 2. Typical qPCR Reaction Mixture (20 µL Total Volume)
| Component | Volume | Final Concentration |
| 2X SYBR Green Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Template DNA (1-10 ng/µL) or Standard | 2 µL | 1-10 ng/reaction |
| Nuclease-Free Water | 6.4 µL | - |
-
No-Template Control (NTC): Prepare NTC reactions by replacing the template DNA with nuclease-free water to check for contamination.[12]
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with the cycling conditions outlined below.
Table 3. Representative Thermal Cycling Protocol
| Step | Temperature | Time | Cycles | Purpose |
| Initial Denaturation | 95°C | 3-5 min | 1 | Activate Hot-Start Taq Polymerase |
| Denaturation | 95°C | 15 sec | 40 | Separate DNA strands |
| Annealing | 55-60°C* | 30 sec | Primer binding | |
| Extension | 72°C | 45 sec | Synthesize new DNA strand | |
| Melt Curve Analysis | 65°C to 95°C | Increment 0.5°C | 1 | Assess product specificity |
*The annealing temperature should be optimized for each primer set.[13]
Data Analysis and Interpretation
The primary goal is to determine the amoA gene copy number in each sample and then calculate the percent inhibition caused by the test compound.
-
Standard Curve Analysis: The real-time PCR software will generate a standard curve by plotting the quantification cycle (Cq) values against the logarithm of the initial copy number for the plasmid standards. A high-quality assay should have a correlation coefficient (R²) ≥ 0.99 and an amplification efficiency between 90-110%.[14]
-
Absolute Quantification: The software uses the standard curve to automatically calculate the amoA gene copy number in the unknown experimental samples based on their Cq values.[15]
-
Calculate Inhibition: Determine the percent inhibition for each treatment using the following formula: % Inhibition = (1 - [Mean amoA copies in Treated Sample / Mean amoA copies in Control Sample]) × 100
4.1. Data Presentation
Results should be summarized in a clear, tabular format to facilitate comparison between different inhibitors and concentrations.
Table 4. Example Data Presentation for Nitrification Inhibition Study
| Inhibitor | Concentration (µM) | Mean AOB amoA Copies/g soil (±SD) | % Inhibition (AOB) | Mean AOA amoA Copies/g soil (±SD) | % Inhibition (AOA) |
| Control | 0 | 5.2 x 10⁷ (± 0.4 x 10⁷) | - | 8.1 x 10⁸ (± 0.6 x 10⁸) | - |
| Compound A | 10 | 2.1 x 10⁷ (± 0.2 x 10⁷) | 59.6% | 7.5 x 10⁸ (± 0.5 x 10⁸) | 7.4% |
| Compound A | 50 | 9.8 x 10⁶ (± 1.1 x 10⁶) | 81.2% | 6.2 x 10⁸ (± 0.8 x 10⁸) | 23.5% |
| Compound B | 10 | 4.9 x 10⁷ (± 0.3 x 10⁷) | 5.8% | 3.3 x 10⁸ (± 0.4 x 10⁸) | 59.3% |
| Compound B | 50 | 3.7 x 10⁷ (± 0.5 x 10⁷) | 28.8% | 9.9 x 10⁷ (± 1.2 x 10⁷) | 87.8% |
Troubleshooting
Table 5. Common qPCR Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No amplification in samples | PCR inhibitors in DNA extract.[16] | Dilute the DNA template further (e.g., 1:100).[8] Re-purify DNA. |
| Poor primer design or degradation. | Verify primer sequences. Order new primers. | |
| Low qPCR efficiency (<90%) | Suboptimal annealing temperature. | Optimize annealing temperature using a gradient PCR.[13] |
| Pipetting errors. | Ensure accurate and consistent pipetting; prepare a master mix. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimer formation. | Increase annealing temperature; redesign primers if necessary.[17] |
| Contamination with non-target DNA. | Ensure a clean workspace; use nuclease-free water and filter tips. | |
| High Cq values (>35) | Low target abundance in the sample. | Increase the amount of template DNA per reaction. |
| Inefficient DNA extraction. | Use a DNA extraction method optimized for the sample type.[18] | |
| Amplification in NTC | Contamination of reagents or workspace.[12] | Use fresh, nuclease-free water and reagents. Decontaminate workspace and pipettes. |
References
- 1. Frontiers | Design and Assessment of Species-Level qPCR Primers Targeting Comammox [frontiersin.org]
- 2. Biological nitrification inhibitor-trait enhances nitrogen uptake by suppressing nitrifier activity and improves ammonium assimilation in two elite wheat varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anygenes.com [anygenes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. SYBR GreenリアルタイムPCRマスターミックス | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Long-Term Adaptation of Acidophilic Archaeal Ammonia Oxidisers Following Different Soil Fertilisation Histories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | AmoA-Targeted Polymerase Chain Reaction Primers for the Specific Detection and Quantification of Comammox Nitrospira in the Environment [frontiersin.org]
- 9. Frontiers | Archaeal Ammonia Oxidizers Dominate in Numbers, but Bacteria Drive Gross Nitrification in N-amended Grassland Soil [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. qPCR에 대한 절대 및 상대 정량 분석의 비교 | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. gilson.com [gilson.com]
- 13. Development of qPCR assays for bacterial nitrification and denitrification genes in catfish aquaculture ponds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PCR/qPCR Data Analysis [sigmaaldrich.com]
- 16. pcrbio.com [pcrbio.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dimethylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 1,4-Dimethylpyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Direct Cyclocondensation: This method involves the reaction of methylhydrazine with a suitable 1,3-dicarbonyl precursor for the 4-methylpyrazole ring. This is a direct approach to the N-methylated pyrazole.
-
N-methylation of 4-Methylpyrazole: This is a two-step approach where 4-methylpyrazole is first synthesized and then subsequently methylated. However, this method can lead to a mixture of 1,4- and 1,5-dimethylpyrazole isomers, which can be challenging to separate.[1][2]
Q2: My yield is consistently low. What are the most common factors affecting the yield of pyrazole synthesis?
A2: Low yields in pyrazole synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[3] Hydrazine derivatives can also degrade over time, so using a fresh or purified reagent is recommended.[3]
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction or the formation of byproducts. In some cases, a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that often require optimization.[3] Monitoring the reaction's progress with techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]
-
Side Reactions: The formation of unwanted side products, including regioisomers when using unsymmetrical starting materials, can significantly lower the yield of the desired product.[3]
Q3: How can I improve the regioselectivity of the reaction to favor the 1,4-isomer?
A3: Achieving high regioselectivity is a common challenge, particularly in direct synthesis with methylhydrazine and an unsymmetrical dicarbonyl. Recent studies have shown that the choice of solvent can dramatically influence the outcome. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to significantly increase the regioselectivity of pyrazole formation.[4] For N-methylation of a pre-existing 4-methylpyrazole, novel methods using sterically bulky methylating agents like α-halomethylsilanes have shown high selectivity for N1-methylation.[1]
Q4: What are the most effective methods for purifying this compound, especially from its isomers?
A4: The purification strategy depends on the impurities present. For separating this compound from its 1,5-isomer, which can form during N-methylation of 4-methylpyrazole, fractional distillation (rectification) can be effective if there is a sufficient difference in their boiling points.[5][6] Another technique is crystallization, which can be enhanced by forming acid addition salts of the pyrazoles. This can alter their crystal packing and solubility, potentially allowing for the selective crystallization of one isomer.[5] For general purification, column chromatography is a widely used and effective method.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or degraded hydrazine reagent.- Reaction temperature is too low.- Incorrect stoichiometry. | - Use fresh or purified hydrazine.- Gradually increase the reaction temperature while monitoring with TLC.- Ensure accurate measurement of starting materials; consider a slight excess of hydrazine.[3] |
| Formation of a Mixture of Isomers (e.g., 1,4- and 1,5-dimethylpyrazole) | - Low regioselectivity in the cyclocondensation or N-methylation step. | - For cyclocondensation, switch to a fluorinated solvent like TFE or HFIP to improve regioselectivity.[4]- For N-methylation, consider using a sterically hindered methylating agent.[1]- If isomer formation is unavoidable, proceed with purification via fractional distillation or crystallization of acid addition salts.[5][6] |
| Presence of Multiple Spots on TLC | - Incomplete reaction.- Formation of side products.- Degradation of starting materials or product. | - Monitor the reaction over a longer time course with TLC to ensure completion.[3]- Optimize reaction conditions (temperature, solvent) to minimize side reactions.- Ensure the purity of starting materials before beginning the reaction.[3] |
| Difficulty in Isolating the Product | - Product is highly soluble in the workup solvent.- Formation of an emulsion during extraction. | - Use a different extraction solvent.- During workup, add brine to the aqueous layer to break up emulsions and reduce the solubility of the organic product in the aqueous phase. |
| Product is an Oil Instead of a Solid | - Presence of impurities.- The product may be a low-melting solid or an oil at room temperature. | - Purify the product using column chromatography or distillation.- Check the literature for the expected physical state of this compound; it is a liquid at room temperature.[8] |
Quantitative Data
Table 1: Physicochemical Properties of Dimethylpyrazole Isomers [8]
| Property | 1,3-Dimethylpyrazole | This compound | 1,5-Dimethylpyrazole | 3,5-Dimethylpyrazole |
| CAS Number | 694-48-4 | 1072-68-0 | 694-31-5 | 67-51-6 |
| Molecular Formula | C₅H₈N₂ | C₅H₈N₂ | C₅H₈N₂ | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol | 96.13 g/mol | 96.13 g/mol | 96.13 g/mol |
| Appearance | Light orange to yellow to green clear liquid | Colorless to light yellow liquid | Colorless clear liquid | White crystalline solid |
| Boiling Point | 138 °C | 148-150 °C (at 20 Torr) | 153 °C | 218 °C |
| Melting Point | N/A | -45.8 °C | N/A | 105-108 °C |
| Density | ~0.96 g/cm³ | ~0.96 g/cm³ | ~0.98 g/cm³ | ~1.03 g/cm³ |
Table 2: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles [4]
| 1,3-Diketone Reactant | Solvent | Ratio of Regioisomers (Major:Minor) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol (EtOH) | 85:15 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | 2,2,2-Trifluoroethanol (TFE) | 90:10 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 |
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of a Dimethylpyrazole (Adapted from 3,5-Dimethylpyrazole Synthesis)
This protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole and can serve as a starting point for optimization.[9] To synthesize this compound, the starting material acetylacetone would need to be replaced with a suitable precursor like 3-methyl-2,4-pentanedione, and hydrazine would be replaced with methylhydrazine.
Materials:
-
Hydrazine sulfate (or methylhydrazine sulfate)
-
10% Sodium hydroxide solution
-
Acetylacetone (or a suitable precursor for this compound)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Procedure:
-
In a round-bottomed flask equipped with a stirrer, thermometer, and addition funnel, dissolve hydrazine sulfate (0.50 mole) in 400 mL of 10% sodium hydroxide.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add acetylacetone (0.50 mole) dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Continue stirring for 1 hour at 15°C.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with 125 mL of ether.
-
Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1,4-Dimethylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-Dimethylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. A frequent impurity is the constitutional isomer, 1,5-dimethylpyrazole, especially if the synthesis involves methylation of a pyrazole precursor. Other potential impurities include unreacted starting materials, residual solvents, and by-products from side reactions, which can sometimes form tars.
Q2: What are the primary methods for purifying this compound?
A2: The main techniques for purifying this compound are fractional distillation (rectification), recrystallization (often involving the formation of acid addition salts), and column chromatography. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the purification.
Q3: Which physical properties are most important for choosing a purification strategy?
A3: Key physical properties to consider are the boiling points, melting points (if applicable), and polarity of this compound and its impurities. A significant difference in boiling points allows for separation by fractional distillation.[1] Differences in solubility and crystal packing can be exploited through recrystallization.[2] Polarity differences are crucial for effective chromatographic separation.[1]
Q4: Can fractional distillation effectively separate this compound from its isomers?
A4: Yes, fractional distillation, particularly rectification with a high-efficiency column, can be very effective for separating isomers with different boiling points. For instance, the separation of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole to a purity of over 99% has been demonstrated using a column with 35-40 theoretical plates.[3] Given the boiling point differences between this compound and its isomers, this technique is highly applicable.
Q5: How can recrystallization be used to purify this compound?
A5: Recrystallization is a powerful technique for removing impurities with different solubility profiles. For pyrazoles, common solvents include petroleum ether and n-hexane.[4] A particularly effective strategy for basic compounds like pyrazoles is the formation of acid addition salts. The crude pyrazole is reacted with an acid (e.g., phosphoric acid, oxalic acid) to form a salt, which is then selectively crystallized from a suitable solvent.[5] The purified salt is subsequently neutralized to regenerate the pure pyrazole.[1]
Q6: What are the recommended conditions for purifying this compound by column chromatography?
A6: For preparative scale purification, flash column chromatography using silica gel is a common choice. Since pyrazoles are basic and can interact strongly with acidic silica gel, it is often beneficial to deactivate the silica by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine.[6] The choice of eluent depends on the polarity of the impurities to be removed, but solvent systems like hexane/ethyl acetate or dichloromethane/methanol are common starting points.[2][7]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a more efficient packing material.[1] |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time.[1] | |
| Isomers have very close boiling points. | Consider alternative methods like preparative chromatography or crystallization of an acid addition salt.[1] | |
| Product Contamination | "Bumping" of the liquid in the distillation flask. | Use boiling chips or a magnetic stirrer to ensure smooth boiling.[1] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[1] | |
| Product Decomposition | Distillation temperature is too high. | Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[1] |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Concentrate the solution by boiling off some of the solvent. Ensure the solution is thoroughly cooled, using an ice bath if necessary.[2] |
| Lack of nucleation sites. | Scratch the inside of the flask at the liquid's surface with a glass rod or add a seed crystal of pure this compound.[2] | |
| Product "Oils Out" | The melting point of the solute is lower than the boiling point of the solvent, or the solute is too soluble. | Use a lower-boiling point solvent or a mixed solvent system where the compound is less soluble at room temperature.[1] |
| Low Yield | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Use a different solvent or a mixed solvent system. Ensure the minimum amount of hot solvent was used to dissolve the compound.[1] |
| Impure Crystals | Impurities are trapped within the crystal lattice. | Ensure the solution cools slowly to allow for the formation of larger, purer crystals. A second recrystallization may be necessary.[1] |
| Colored Impurities Present | Colored by-products are present. | Add a small amount of activated charcoal to the hot solution before filtering. Be aware that this may reduce the yield slightly.[2] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of around 0.2-0.3 for the this compound. A gradient elution may be necessary.[6] |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without any air bubbles or channels.[8] | |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent or is strongly interacting with the silica gel. | Gradually increase the polarity of the eluent. For basic compounds like pyrazoles, consider deactivating the silica gel with triethylamine before use.[6][9] |
| Broad or Tailing Peaks | Overloading the column with the sample. | Use a larger column or reduce the amount of sample loaded.[8] |
| Inappropriate solvent used to dissolve the sample for loading. | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble, and if possible, use a solvent that is a weak component of the eluent.[7] |
Data Presentation
Table 1: Physical Properties of this compound and a Common Isomeric Impurity
| Property | This compound | 1,5-Dimethylpyrazole |
| CAS Number | 1072-68-0[10] | 694-31-5[11] |
| Molecular Formula | C₅H₈N₂[10] | C₅H₈N₂[11] |
| Molecular Weight | 96.13 g/mol [10] | 96.13 g/mol [11] |
| Appearance | Colorless to light yellow liquid[10] | Colorless clear liquid[10] |
| Boiling Point | ~145.6 °C[12] | 153 °C[10] |
| Melting Point | -45.8 °C[13] | Not applicable (liquid at room temp.)[10] |
| Density | ~0.98 g/cm³[12] | ~0.98 g/cm³[10] |
Note: Physical properties can vary slightly depending on the source and purity.
Table 2: Common Solvents for Pyrazole Recrystallization
| Solvent / Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | For more polar pyrazole derivatives.[2] |
| Methanol | Protic | High | A good general solvent for many pyrazole compounds.[2] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization.[2] |
| Acetone | Aprotic | Medium | Effective for compounds of intermediate polarity.[2] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Good for less polar pyrazoles.[2] |
| Petroleum Ether / n-Hexane | Non-polar | Low | Suitable for non-polar pyrazole derivatives.[4] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline and should be adapted based on the specific impurities present and the equipment available.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge) of at least 30-40 theoretical plates. The apparatus should be set up for vacuum distillation with a vacuum pump, a manometer, and a cold trap.
-
Charging the Flask: Charge the distillation flask with the crude this compound and add a magnetic stir bar or boiling chips.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure.
-
Distillation: Begin heating the distillation flask. Collect any low-boiling impurities as the first fraction.
-
Fraction Collection: Slowly increase the temperature to distill the this compound. Collect the fraction that distills at the expected boiling point for the given pressure.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., GC, NMR) to determine their purity.
Protocol 2: Purification by Recrystallization from a Single Solvent
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., petroleum ether, n-hexane).[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals, for example, in a desiccator under vacuum.
Protocol 3: Purification via Acid Addition Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[5]
-
Salt Formation: Cool the solution in an ice bath and slowly add an equimolar amount of a suitable acid (e.g., 85% phosphoric acid or a solution of oxalic acid).[5]
-
Crystallization: Stir the mixture and allow the acid addition salt to crystallize. Cooling may be necessary to induce or complete crystallization.
-
Isolation and Washing: Collect the salt crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Base: Dissolve the purified salt in water and neutralize the solution with a suitable base (e.g., 10% sodium hydroxide solution) to regenerate the free this compound.[1]
-
Extraction: Extract the purified this compound with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Solvent Removal: Dry the organic extract over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound|CAS 1072-68-0|RUO [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
Common side reactions in pyrazole synthesis and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during pyrazole synthesis.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This guide provides solutions to common problems encountered during the synthesis of pyrazoles.
Issue 1: Formation of a Mixture of Regioisomers
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Symptom: Spectroscopic analysis (e.g., NMR) of the crude product indicates the presence of more than one pyrazole isomer. This is the most common side reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2]
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Cause: The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different hydrazone intermediates that cyclize to form a mixture of regioisomers.[1]
-
Solutions:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[3][4]
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pH Control: Adjusting the pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby directing the initial attack to a specific carbonyl group.[1][5] Acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[5]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can pre-determine the regiochemistry before cyclization, resulting in a single product.[1]
-
Catalyst Selection: In certain synthesis routes, the choice of catalyst can direct the regioselectivity. For example, some copper-catalyzed reactions have shown high regioselectivity.[6]
-
Issue 2: Low or No Product Yield
-
Symptom: TLC or other analysis shows a significant amount of unreacted starting materials even after extended reaction times.[1]
-
Causes & Solutions:
-
Purity of Starting Materials: Impurities in hydrazines or 1,3-dicarbonyl compounds can lead to side reactions and inhibit the desired transformation. Ensure high purity of all reactants.[1][5]
-
Reaction Conditions: The reaction may require optimization of temperature and time. Monitor the reaction progress by TLC to determine the optimal conditions. Insufficient heating can lead to incomplete reaction, while excessive heat can cause degradation.[1][7]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can slow down the reaction rate.[1] In such cases, prolonged reaction times or higher temperatures might be necessary.
-
Incomplete Cyclization: Stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole.[5] Adding a dehydrating agent or increasing the reaction temperature can promote the final dehydration step.[5]
-
Issue 3: Formation of Colored Impurities
-
Symptom: The reaction mixture turns dark, often yellow, red, or tarry.[1][7]
-
Cause: This is often due to the decomposition of the hydrazine starting material, which can be unstable, especially at elevated temperatures. Oxidation of intermediates can also lead to colored byproducts.[1] Polymerization of starting materials or the product, particularly under highly acidic conditions or high temperatures, can result in tar formation.[7]
-
Solutions:
-
Temperature Control: Avoid excessively high reaction temperatures.[7]
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Milder Conditions: Use milder acid catalysts or consider running the reaction under neutral conditions if polymerization is an issue.[7]
-
Purification: Colored impurities can sometimes be removed by treating the crude product solution with activated charcoal.[8]
-
Issue 4: Formation of Biaryl Side Products
-
Symptom: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts to introduce an aryl group on the pyrazole nitrogen), the formation of a biaryl compound (from the homocoupling of the aryl halide starting material) is observed.[1]
-
Cause: This side reaction is a common issue in cross-coupling reactions and competes with the desired N-arylation.
-
Solutions:
-
Ligand and Catalyst Choice: The choice of ligand and catalyst system is crucial. Screening different ligands can help to suppress the homocoupling side reaction.
-
Reaction Conditions: Optimization of temperature, solvent, and base can also minimize the formation of biaryl byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and how can it be minimized?
A1: The most prevalent side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two different carbonyl carbons.[1] To minimize this, you can:
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Use fluorinated alcohols like TFE or HFIP as solvents, which have been shown to significantly improve regioselectivity.[3][4]
-
Adjust the reaction pH; acidic or neutral conditions can favor the formation of one isomer over the other.[5]
-
Employ 1,3-dicarbonyl surrogates with differentiated reactivity to control the initial reaction site.[1]
Q2: How can I differentiate between the resulting pyrazole regioisomers?
A2: A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. 1D ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons of the different isomers. For unambiguous structural assignment, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish through-space or through-bond correlations between the N-substituent and the protons on the pyrazole ring.[1]
Q3: My reaction to form a pyrazole from a 1,3-diketone and hydrazine is very slow. What can I do to improve the reaction rate?
A3: Low conversion rates can be due to several factors.[1] Consider the following troubleshooting steps:
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Check Purity: Ensure your starting materials are of high purity.[1][5]
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Increase Temperature: Gently increasing the reaction temperature can significantly speed up the reaction. Monitor by TLC to avoid decomposition.[1]
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Add a Catalyst: The Knorr pyrazole synthesis is often acid-catalyzed.[9] Adding a catalytic amount of a weak acid like acetic acid can accelerate the reaction.[10]
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Solvent Choice: The solvent can play a role. Protic solvents like ethanol are commonly used and are often effective.
Q4: I am trying to N-arylate my pyrazole using a copper-catalyzed reaction and am getting a lot of biaryl byproduct. How can I avoid this?
A4: The formation of biaryl compounds via homocoupling of the aryl halide is a known side reaction in such cross-coupling reactions.[1] To suppress this:
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Optimize the Catalytic System: The choice of the copper source and, more importantly, the ligand is critical. Diamine or other nitrogen-based ligands are often used. You may need to screen a few different ligands to find the optimal one for your specific substrates.
-
Control Reaction Parameters: Carefully control the reaction temperature and consider using a lower temperature if possible. The choice of base and solvent can also have a significant impact on the ratio of N-arylation to homocoupling.
Q5: What are the best methods for purifying pyrazoles from reaction side products?
A5: The purification method depends on the nature of the pyrazole and the impurities.
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Recrystallization: This is a common and effective method if your pyrazole is a solid. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures of these.[8][11]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating pyrazoles from regioisomers and other byproducts.[1] For basic pyrazoles that might interact strongly with silica, the silica gel can be deactivated with triethylamine.[11] Alternatively, neutral alumina can be used.
-
Acid-Base Extraction: If the pyrazole has a different pKa than the impurities, an acid-base workup can be an effective purification step.
-
Crystallization as an Acid Addition Salt: Pyrazoles can be reacted with an inorganic or organic acid to form salts, which can then be purified by crystallization.[12][13]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Temperature (°C) | Time (h) | Ratio of Regioisomers (A:B) |
| Ethanol | Reflux | 1 | 50:50 |
| TFE | Room Temp | <1 | 85:15 |
| HFIP | Room Temp | <1 | 97:3 |
Data adapted from a study on the use of fluorinated alcohols to improve regioselectivity.[3][4] Regioisomer A is the desired 3-trifluoromethyl derivative, while B is the 5-trifluoromethyl isomer.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using TFE
This protocol is adapted for the synthesis of pyrazoles where regioselectivity is a concern.[1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Hydrazine Addition: At room temperature, add the substituted hydrazine (1.1 eq) dropwise to the solution.
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Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the TFE under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to isolate the desired regioisomer.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole
This protocol provides a general method for the N-arylation of pyrazoles, a reaction where biaryl formation can be a side reaction.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the copper(I) iodide (CuI) catalyst, the appropriate diamine ligand, and a base such as potassium carbonate (K₂CO₃).
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Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the pyrazole (1.2 eq), the aryl halide (1.0 eq), and a suitable solvent (e.g., DMF, toluene, or dioxane).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: a. Upon completion, cool the reaction to room temperature. b. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts. c. Wash the organic layer with water and brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N-arylated pyrazole from any biaryl byproduct and unreacted starting materials.
Mandatory Visualization
Caption: Regioisomer formation in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. researchgate.net [researchgate.net]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Optimizing reaction conditions for 1,4-Dimethylpyrazole synthesis (temperature, solvent)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dimethylpyrazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the 4-methylpyrazole ring. Subsequently, a methyl group is introduced at the N1 position of the pyrazole ring through an N-methylation reaction.
Q2: What are the common methods for synthesizing the 4-methylpyrazole precursor?
A2: Known methods for preparing 4-methylpyrazole include the reaction of alpha, beta-unsaturated carbonyl compounds or diketones with hydrazine or its derivatives. Another approach involves the dehydrogenation of the corresponding 2-pyrazoline.[1][2] One specific method involves the reaction of 1,1,3,3-tetraethoxy-2-methylpropane with hydrazine or a hydrazonium salt.[1][2]
Q3: What are the key challenges in the N-methylation of 4-methylpyrazole?
A3: A persistent challenge in the N-methylation of pyrazoles is achieving high regioselectivity. The two nitrogen atoms in the pyrazole ring can have similar reactivities, leading to a mixture of N1 and N2 methylated isomers.[3] Optimizing reaction conditions to favor the desired N1-methylated product (this compound) is crucial.
Troubleshooting Guides
Low Yield of this compound
Q4: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can arise from issues in either the synthesis of 4-methylpyrazole or the subsequent N-methylation step. Here are some common causes and troubleshooting strategies:
-
Incomplete reaction in either step:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all starting material is consumed. Consider increasing the reaction time or temperature.
-
-
Suboptimal reaction conditions:
-
Troubleshooting: Systematically optimize the temperature, solvent, and base used in both the pyrazole synthesis and the N-methylation step.
-
-
Side reactions:
-
Troubleshooting: The formation of byproducts can reduce the yield. Analyze the crude product to identify major byproducts and adjust reaction conditions to minimize their formation. For instance, in the N-methylation step, the formation of the N2-isomer is a common side reaction.[3]
-
-
Purity of starting materials:
-
Troubleshooting: Ensure the purity of your 4-methylpyrazole and methylating agent. Impurities can interfere with the reaction and lead to lower yields.
-
Poor Regioselectivity in N-Methylation
Q5: I am getting a mixture of this compound and 1,5-dimethylpyrazole (or other isomers). How can I improve the N1-selectivity?
A5: Achieving high N1-selectivity is a known challenge in pyrazole chemistry.[3] Here are some strategies to improve the regioselectivity of the N-methylation step:
-
Choice of Methylating Agent:
-
Troubleshooting: Traditional methylating agents may offer poor selectivity. The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1-selectivity.[3][4][5] These reagents can achieve N1/N2 regioisomeric ratios of 92:8 to >99:1.[3][4][5]
-
-
Solvent and Base Combination:
-
Troubleshooting: The choice of solvent and base can influence the reaction's regioselectivity. It is advisable to screen different combinations.
-
-
Temperature Control:
-
Troubleshooting: Reaction temperature can affect the ratio of N1 to N2 alkylation. Careful optimization of the reaction temperature is recommended.
-
Data Presentation
Table 1: Summary of N-methylation of Pyrazoles with α-Halomethylsilanes
| Substrate | Methylating Reagent | N1:N2 Selectivity | Yield | Reference |
| Various Pyrazoles | α-halomethylsilanes | 92:8 to >99:1 | Good | [3][4][5] |
Experimental Protocols
General Protocol for N1-Selective Methylation of 4-Methylpyrazole (Illustrative)
This protocol is a generalized procedure based on the selective N-methylation of pyrazoles using α-halomethylsilanes.[3][4][5]
-
N-Alkylation: To a solution of 4-methylpyrazole in a suitable aprotic solvent, add a base (e.g., sodium hydride or potassium carbonate). Stir the mixture at room temperature for a specified time. Add the α-halomethylsilane dropwise and allow the reaction to proceed for approximately 2 hours. Monitor the reaction by TLC or GC-MS.
-
Protodesilylation: Upon completion of the N-alkylation, add a fluoride source (e.g., tetrabutylammonium fluoride) and water to the reaction mixture. Stir for approximately 2 hours to achieve protodesilylation.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google Patents [patents.google.com]
- 2. CN101163679A - Method of preparing ultrapure 4-methylpyrazole - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Stability and storage conditions for 1,4-Dimethylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1,4-Dimethylpyrazole, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is crucial to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]
Q2: Is there any specific information on the chemical stability of this compound?
A2: According to available Safety Data Sheets (SDS), there is currently no specific data available on the chemical stability, possibility of hazardous reactions, or conditions to avoid for this compound.[1] However, the pyrazole ring, in general, is considered to be relatively stable.
Q3: What are the known incompatible materials with this compound?
Q4: What are the potential hazardous decomposition products of this compound?
A4: Although specific data for this compound is not provided in its SDS, hazardous decomposition products for the related compound 3,4-Dimethylpyrazole phosphate are listed as carbon dioxide and carbon monoxide.[2] Therefore, it is reasonable to assume that under combustion or extreme heat, this compound may produce these and other nitrogen oxides.
Q5: What is the expected shelf life of this compound?
A5: There is no specific shelf-life data provided by manufacturers for this compound. For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment is often applicable, provided the product is handled and stored according to the recommended conditions.[3] It is recommended to routinely inspect the material for any changes in appearance or purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color (e.g., yellowing) or appearance of the liquid. | Potential degradation due to exposure to air, light, or contaminants. | 1. Verify that the storage container is tightly sealed and was not left open. 2. Ensure the product has been stored away from direct light. 3. Check for any potential sources of contamination in the storage area. 4. Assess the purity of the material using an appropriate analytical method (see Experimental Protocols). |
| Inconsistent experimental results using a previously reliable batch. | Degradation of the compound leading to lower effective concentration or interfering byproducts. | 1. Re-evaluate the storage conditions of the batch . 2. Perform a purity analysis (e.g., HPLC) to check for the presence of degradation products. 3. If degradation is confirmed, use a fresh, unopened bottle of this compound for your experiments. |
| Unexpected reaction or side-product formation. | Incompatibility with other reagents or solvents used in the experiment. | 1. Review all reagents and solvents for potential incompatibilities. Avoid strong oxidizing agents. 2. Consider the possibility of reaction with acidic or basic components in the reaction mixture. 3. Run a small-scale control reaction to isolate the source of the unexpected outcome. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molecular Weight | 96.13 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 150.3 °C at 1013.25 hPa | [1] |
| Melting Point | -45.8 °C | [1] |
| Density | 0.98 g/cm³ | [4] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Temperature | Cool |
| Atmosphere | Dry |
| Light | Store away from direct light |
| Container | Tightly closed |
| Ventilation | Well-ventilated area |
| Handling | Use non-sparking tools and handle in a well-ventilated place. Avoid contact with skin and eyes. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a similar pyrazole derivative and is suitable for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound reference standard
-
Sample of this compound to be tested
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, then return to 20% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (This should be optimized by performing a UV-Vis scan of this compound)
-
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase at the initial gradient conditions.
-
-
Sample Preparation:
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Accurately weigh a small amount of the this compound sample and dissolve it in acetonitrile to achieve a concentration within the range of the working standards.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standards to generate a calibration curve.
-
Inject the prepared sample.
-
-
Data Interpretation:
-
Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
The presence of additional peaks may indicate impurities or degradation products.
-
-
Visualizations
Caption: Troubleshooting workflow for observed changes in this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
Troubleshooting low conversion rates in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, particularly addressing low conversion rates. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the common causes and how can I troubleshoot this?
Low yields in pyrazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here are the primary areas to investigate:
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Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can lead to side reactions, which not only reduce the yield of the desired pyrazole but also complicate the purification process.[1][2] It is highly recommended to use reagents of high purity (e.g., >98.0% by HPLC) and to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[1][2]
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Reaction Stoichiometry: Ensure that the stoichiometry of your reactants is accurate. In many cases, employing a slight excess of the hydrazine derivative (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
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Incomplete Reaction: The reaction may not be reaching completion under your current conditions. To address this, you can:
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Increase Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[3]
-
Increase Temperature: Many condensation reactions, including pyrazole synthesis, require heating. Consider running the reaction at reflux. Microwave-assisted synthesis can also be a powerful tool to enhance yields and significantly shorten reaction times.[3]
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and pH are crucial parameters that often require optimization.[1]
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Solvent: The solvent can dramatically influence the reaction's outcome. For instance, in the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents may yield better results than commonly used polar protic solvents like ethanol.[2]
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Catalyst: The selection and amount of an acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (like acetic acid) is often used.[3] In some instances, Lewis acids have been shown to improve yields.[3] If you are using a hydrazine salt, the addition of a mild base can be beneficial.[1]
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products is a common reason for low yields. A frequent issue is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[1][4]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Here are some strategies to improve regioselectivity:
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Solvent Choice: The polarity of the solvent can influence which regioisomer is favored. For example, acidic conditions in solvents like ethanol may favor the formation of one isomer, while basic conditions could favor the other.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has also been shown to improve regioselectivity in some cases.[4]
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pH Control: Adjusting the pH of the reaction mixture can direct the initial site of attack by the hydrazine.[4]
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Steric Hindrance: The presence of bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1][2]
Q3: The reaction mixture is turning a dark color. Is this normal, and can it be prevented?
Discoloration of the reaction mixture is a frequent observation, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself or from oxidative processes.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1]
To mitigate this, you can try adding a mild base to neutralize any acid present, which can lead to a cleaner reaction profile.[1] After the reaction is complete, washing the organic extract with a bisulfite solution can sometimes help to remove some of these colored impurities.[1] Recrystallization of the final product is also an effective purification method.[1]
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting low conversion rates in your pyrazole synthesis.
Caption: A step-by-step workflow for troubleshooting low yields in pyrazole synthesis.
Key Factors Influencing Pyrazole Synthesis Yield
The yield of your pyrazole synthesis is dependent on a number of interconnected factors. The following diagram illustrates these relationships.
Caption: Key factors influencing the final yield of pyrazole synthesis.
Data Summary: Solvent Effects on Pyrazole Synthesis
The choice of solvent can have a significant impact on the reaction yield. Below is a summary of how different solvents can affect the outcome of pyrazole synthesis.
| Solvent Class | Examples | General Effect on Yield | Notes |
| Polar Protic | Ethanol, Acetic Acid | Commonly used, but may not always provide the highest yields, especially with aryl hydrazines.[1][2] Can influence regioselectivity.[1] | Acetic acid can also act as a catalyst.[3] |
| Aprotic Dipolar | DMF, DMSO | Can lead to improved yields for the cyclocondensation of aryl hydrazines with 1,3-diketones compared to polar protic solvents.[2] | Be aware that DMSO can sometimes participate in side reactions. |
| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE) | Has been shown to significantly improve regioselectivity in certain reactions.[4] | These solvents can be more expensive than traditional options. |
| Ionic Liquids | e.g., [HDBU][OAc] | Can lead to significantly higher yields compared to conventional solvents like ethanol in specific syntheses.[5] | Offers potential for "green" chemistry approaches. |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a generalized procedure for the Knorr synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative. Optimization of specific parameters will be necessary for different substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), consider adding a mild base like sodium acetate (1.0-1.2 equivalents).[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1][3][4]
-
Work-up:
-
If a solid product precipitates, it can be collected by vacuum filtration.[1]
-
Alternatively, the solvent can be removed under reduced pressure.[1] The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Knorr Pyrazole Synthesis Pathway
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.
Caption: Reaction mechanism for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize impurity formation in 1,3-Dimethylpyrazole synthesis
Technical Support Center: 1,3-Dimethylpyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurity formation during the synthesis of 1,3-Dimethylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in 1,3-Dimethylpyrazole synthesis? A1: The most frequently encountered impurity is the 1,5-Dimethylpyrazole isomer, particularly when the synthesis involves the alkylation of 3(5)-methylpyrazole.[1] Other potential impurities include unreacted starting materials, heavy byproducts or tars from degradation, and side-products from intermediate reactions. The specific impurity profile depends heavily on the chosen synthetic route and reaction conditions.[1]
Q2: Which synthetic method provides the highest purity of 1,3-Dimethylpyrazole? A2: A direct and common route to the dimethylpyrazole core is the cyclocondensation reaction of a hydrazine with a β-diketone like acetylacetone (Knorr pyrazole synthesis).[2][3] To synthesize 1,3-dimethylpyrazole directly, methylhydrazine should be used.[4] An alternative method, the alkylation of 3(5)-methylpyrazole, is practical but inherently produces an isomeric mixture of 1,3- and 1,5-dimethylpyrazole that requires subsequent separation.[1][5] Controlling reaction parameters such as temperature and the feeding sequence of reactants can effectively increase product conversion and inhibit impurity formation.[6]
Q3: What is the most effective method for separating the 1,3- and 1,5-dimethylpyrazole isomers? A3: For achieving high purity (>99%), fractional distillation (rectification) is a proven and effective industrial method for separating the 1,3- and 1,5-isomers.[1][5] Another potential method involves the formation of acid addition salts, which may allow for the selective crystallization of one isomer.[1] For general purification to remove other types of impurities, recrystallization from solvents like n-hexane or petroleum ether is commonly employed.[1][4]
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis.
Issue 1: Significant Presence of the 1,5-Dimethylpyrazole Isomer
-
Question: My final product contains a high percentage of the 1,5-dimethylpyrazole isomer. How can I minimize its formation or remove it?
-
Answer: The formation of the 1,5-isomer is a common challenge related to the regioselectivity of the reaction.
-
Cause: When using an unsymmetrical reagent like methylhydrazine with acetylacetone, the initial condensation can occur at either carbonyl group, leading to a mixture of isomers.[7] Similarly, N-alkylation of 3(5)-methylpyrazole with agents like dimethyl sulfate (DMS) is known to produce a mixture, sometimes in a ratio of approximately 60:40 (1,3- to 1,5-isomer).[5]
-
Prevention & Minimization:
-
Reaction Control: The isomeric ratio can be influenced by reaction parameters. Experimenting with temperature, solvent, and the choice of base may alter the kinetic versus thermodynamic control of the reaction.[1] Mechanistic studies on the Knorr synthesis suggest that pH, as well as the electronic and steric characteristics of the reactants, can affect regioselectivity.[7]
-
-
Removal:
-
Issue 2: Formation of Tars and Other Heavy Impurities
-
Question: The reaction mixture has turned dark and viscous, making product isolation difficult due to tar formation. What causes this and how can it be prevented?
-
Answer: Tar formation is typically a result of side reactions, polymerization, or product degradation under harsh conditions.
-
Cause: Exothermic reactions, if not properly managed, can lead to high temperatures that promote the formation of tars and other heavy impurities.[1]
-
Prevention & Minimization:
-
Temperature Control: Maintain strict temperature control throughout the reaction. For the addition of acetylacetone to the hydrazine solution, it is critical to use an ice bath to keep the temperature at approximately 15°C.[1][4][8] Dropwise addition of reagents helps to dissipate heat and prevent temperature spikes.[1]
-
-
Issue 3: Consistently Low Yield and/or Purity
-
Question: My synthesis consistently results in a low yield, and the purity is unsatisfactory even after initial workup. What can I do to improve this?
-
Answer: Low yield and purity can stem from incomplete reactions, competing side reactions, or inefficient purification techniques.
-
Optimization of Reaction Conditions:
-
Reagent Choice: In the synthesis of the dimethylpyrazole core, using hydrazine hydrate often results in higher yields and fewer inorganic byproducts compared to using hydrazine sulfate.[1][9]
-
Time and Temperature: Ensure the reaction goes to completion by monitoring its progress with a technique like Thin Layer Chromatography (TLC). In some derivative syntheses, a specific post-addition heating period (e.g., 6 hours at 40-50°C) was found to be effective.[1][6]
-
pH Control: Maintaining the correct pH can be critical. For instance, a pH of 2-3 was specified for a step in the synthesis of a pyrazole derivative, which can be adjusted with an acid like acetic acid.[1][6]
-
-
Effective Purification:
-
Extraction: Employ proper liquid-liquid extraction techniques to efficiently separate the product from the aqueous phase and any inorganic salts. Multiple extractions with a suitable solvent like ether are recommended.[1][4][8]
-
Recrystallization: To significantly improve the purity of the final crystalline product, perform recrystallization from an appropriate solvent such as petroleum ether or n-hexane.[1][4]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from relevant synthesis and purification methods.
Table 1: Synthesis of 3,5-Dimethylpyrazole - Comparison of Hydrazine Reagents
| Hydrazine Reagent | Moles | Acetylacetone (moles) | Water (mL) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Hydrazine Sulfate | 0.20 | 0.20 | 160 | 3 | 82.3 |
| Hydrazine Hydrate | 0.20 | 0.20 | 40 | 1 | 93.0 |
| Hydrazine Hydrate | 0.20 | 0.20 | 40 | 2 | 95.0 |
| Hydrazine Hydrate | 0.20 | 0.20 | 40 | 3 | 94.4 |
| Hydrazine Hydrate | 0.20 | 0.20 | 80 | 3 | 84.2 |
(Data adapted from a study on the synthesis of 3,5-dimethylpyrazole)[9]
Table 2: Liquid-Vapor Phase Equilibria for Dimethylpyrazole Isomer Separation
| System | Temperature (°C) | Mole Fraction in Liquid (Water) | Mole Fraction in Vapor (Water) |
|---|---|---|---|
| Water + 1,3-dimethylpyrazole | 140.9 | 0 | 0 |
| 110.5 | 0.466 | 0.601 | |
| 97.5 | 0.711 | 0.719 | |
| Water + 1,5-dimethylpyrazole | 163.5 | 0 | 0 |
| 124.5 | 0.419 | 0.643 | |
| 98.5 | 0.754 | 0.759 |
(Data highlights the different boiling points and vapor pressures crucial for separation by rectification)[5]
Detailed Experimental Protocols
Method 1: Direct Synthesis of 1,3-Dimethylpyrazole
This protocol is adapted from the synthesis of 3,5-dimethylpyrazole by using methylhydrazine as the starting material.
-
Materials:
-
Methylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
n-hexane or petroleum ether for recrystallization
-
-
Procedure:
-
In a 250 mL flask equipped with a stirrer, add 50 mL of ethanol and then the appropriate molar equivalent of methylhydrazine.
-
Place the flask in an ice bath to cool the solution for 10 minutes.
-
Slowly add one molar equivalent of acetylacetone dropwise to the solution over approximately 20-30 minutes, ensuring the temperature is maintained at or below 15°C with constant stirring.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for one hour in an oil bath at approximately 110°C.[1]
-
Remove the ethanol using a rotary evaporator to obtain the crude product.
-
Purify the product. If it is a solid, recrystallize from a minimal amount of warm n-hexane or petroleum ether.[1] If it is a liquid, purification by fractional distillation is recommended to separate isomeric impurities.
-
Method 2: Synthesis of 3,5-Dimethylpyrazole (Precursor)
This protocol describes a robust method for synthesizing the precursor to subsequent N-alkylation.
-
Materials:
-
Hydrazine sulfate (65g, 0.50 mole)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (50g, 0.50 mole)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
-
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65g of hydrazine sulfate in 400 mL of 10% sodium hydroxide.[8]
-
Cool the flask in an ice bath until the mixture reaches 15°C.[8]
-
Add 50g of acetylacetone dropwise with vigorous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[8]
-
Continue stirring for an additional hour at 15°C.[8]
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.[8]
-
Transfer the mixture to a separatory funnel and extract with 125 mL of ether. Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether.[8]
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[8]
-
Remove the ether by distillation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.[4][8]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: General workflow for the synthesis of 1,3-Dimethylpyrazole.
Caption: Troubleshooting logic for impurity formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Resolving Regioisomer Formation in Pyrazole Synthesis
Welcome to our technical support center dedicated to addressing the challenges of regioisomer formation in pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?
A1: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different substituent placements on the pyrazole ring.[1] The reaction can lead to two different substitution patterns. Controlling the formation to yield a single, desired regioisomer is critical because different regioisomers can possess significantly varied biological activities, physical properties, and toxicological profiles.[1][2] For applications in drug discovery and material science, obtaining a pure regioisomer is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by several key factors:[3]
-
Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a major role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Steric Effects: The size of the substituents on the reactants can hinder the approach of the nucleophile, thereby directing the reaction to the less sterically crowded carbonyl group.[4]
-
Reaction Conditions: Parameters such as pH, solvent, and temperature can significantly impact the reaction pathway and the resulting ratio of regioisomers.[3][5]
Q3: How can I distinguish between different pyrazole regioisomers?
A3: Differentiating between pyrazole regioisomers can be achieved using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for this purpose. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the positions of the substituents.[6] X-ray crystallography provides unambiguous structural determination if a suitable crystal can be obtained.[7]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl are insufficient to direct the reaction towards a single regioisomer under the current conditions.
-
Solutions:
-
Solvent Modification: Changing the solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[8][9] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[8]
-
Temperature Adjustment: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the regioisomeric ratio.[1] Experiment with running the reaction at a lower or higher temperature.
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[6] Adding a catalytic amount of acid (e.g., acetic acid, HCl) or a mild base (e.g., sodium acetate) may favor the formation of one regioisomer.[6][10]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]
-
Solutions:
-
Strategic Substituent Placement: If possible, redesign your 1,3-dicarbonyl precursor. Introducing a bulky group or a strong electron-withdrawing group can more effectively direct the initial nucleophilic attack of the hydrazine.[4]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the desired regiochemistry before the cyclization step, leading to a single product.[6][11]
-
Alternative Synthetic Routes: Consider alternative methods for pyrazole synthesis that offer better regiocontrol for your specific target, such as 1,3-dipolar cycloaddition of diazo compounds with alkynes or multicomponent reactions.[12][13]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.
-
Solution:
-
Chromatography: The most common method for separating regioisomers is column chromatography on silica gel.[6] Careful selection of the eluent system is crucial for achieving good separation. High-performance liquid chromatography (HPLC) can also be employed for more challenging separations.
-
Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.
-
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of a 1,3-Diketone with Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Regioisomer Ratio (A:B) | Total Yield (%) | Reference |
| 1 | CF₃ | EtOH | 85:15 | - | [8] |
| 2 | CF₃ | TFE | 97:3 | - | [8] |
| 3 | CF₃ | HFIP | >99:1 | - | [8] |
| 4 | Phenyl | EtOH | 50:50 | - | [8] |
| 5 | Phenyl | TFE | 95:5 | - | [8] |
| 6 | Phenyl | HFIP | >99:1 | - | [8] |
| 7 | Methyl | EtOH | 43:57 | - | [8] |
| 8 | Methyl | TFE | 90:10 | - | [8] |
| 9 | Methyl | HFIP | 98:2 | - | [8] |
Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position and the other substituent at the 5-position. Regioisomer B is the opposite.
Experimental Protocols
General Procedure for Improved Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [6][8]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).[6]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to isolate the major regioisomer.[6]
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Optimizing DMPP Application for Greenhouse Gas Reduction
Welcome to the technical support center for the application of 3,4-dimethylpyrazole phosphate (DMPP), a leading nitrification inhibitor for mitigating greenhouse gas emissions in agricultural and research settings. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist researchers, scientists, and drug development professionals in optimizing their experiments with DMPP.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating the efficacy of DMPP.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in DMPP effectiveness at the same soil pH. | - Inconsistent soil moisture: DMPP degradation and microbial activity are highly sensitive to moisture levels.[1][2] - Variations in soil organic matter: Organic matter can adsorb DMPP, reducing its bioavailability.[1][3] - Non-uniform DMPP application: Uneven distribution in the soil leads to inconsistent results.[1] | - Maintain consistent soil moisture across all experimental units (e.g., 60% water-filled pore space).[1][4] - Characterize and report soil organic matter content for each soil type. - Ensure thorough and uniform mixing of DMPP with the soil. For liquid applications, ensure even spray distribution.[1] |
| DMPP shows little to no nitrification inhibition in acidic soils (pH < 6). | - Reduced baseline nitrification rates: The process DMPP inhibits is naturally slower in acidic conditions.[1][5] - Dominance of Ammonia-Oxidizing Archaea (AOA): Some research suggests DMPP is more effective at inhibiting Ammonia-Oxidizing Bacteria (AOB), which are often less prevalent in acidic soils.[1][6] | - Measure the baseline nitrification rate of the acidic soil to determine if it's a limiting factor.[1] - Consider quantifying the relative abundance of AOA and AOB amoA genes to assess the microbial community structure. |
| Inconsistent N₂O emission reduction despite confirmed nitrification inhibition. | - Alternative N₂O production pathways: Denitrification can also be a significant source of N₂O, especially in moist or anaerobic conditions.[2][4] - Effect on denitrifying microbes: DMPP's primary target is nitrifiers, but indirect effects on denitrifiers can occur.[7] | - Monitor soil moisture levels closely; high water-filled pore space (e.g., >80%) can promote denitrification.[2] - Analyze for genes associated with denitrification (e.g., narG, nosZ) to understand the potential of this pathway in your soil.[7] |
| Rapid loss of DMPP efficacy over time. | - Accelerated degradation: DMPP degradation can be influenced by temperature, with higher temperatures leading to faster breakdown.[4][8] Chemical degradation pathways, potentially initiated by reactive oxygen species, may also play a role.[9] - Microbial adaptation: Long-term application might lead to microbial communities that are more tolerant or capable of degrading DMPP. | - Consider the experimental temperature; efficacy may decrease more rapidly at temperatures above 20-25°C.[4][10] - If conducting long-term studies, consider periodic re-application or monitoring of DMPP concentration in the soil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DMPP?
A1: DMPP inhibits the first step of nitrification, the oxidation of ammonia (NH₄⁺) to nitrite (NO₂⁻). It specifically targets the enzyme ammonia monooxygenase (AMO), which is crucial for this process in ammonia-oxidizing bacteria (AOB).[11][12] By slowing down this conversion, DMPP keeps nitrogen in the more stable ammonium form for a longer period, reducing the potential for nitrate leaching and the production of nitrous oxide (N₂O), a potent greenhouse gas.[11][13] The mechanism is believed to involve the chelation of copper ions, an essential cofactor for the AMO enzyme.[3][14]
Q2: How do soil properties influence the effectiveness of DMPP?
A2: Soil properties play a critical role in DMPP's efficacy. Key factors include:
-
Soil pH: DMPP is generally more effective in neutral to alkaline soils where AOB are more active.[1][7] In acidic soils, nitrification rates can be naturally low, and AOA may dominate, which can be less sensitive to DMPP.[1][6]
-
Soil Texture and Organic Matter: Clay content and organic matter can influence DMPP availability through adsorption.[1][3][4] High organic carbon content may lead to higher N₂O emissions and a reduced ability of DMPP to mitigate them.[4]
-
Electrical Conductivity (EC): Higher EC has been shown to positively impact DMPP's efficacy in reducing N₂O emissions.[3]
Q3: What is the optimal application rate for DMPP in experimental settings?
A3: The optimal application rate of DMPP is typically expressed as a percentage of the applied ammonium-nitrogen. In laboratory soil incubation studies, a common rate is 0.5% to 1% of the amount of N applied.[12][15] For instance, if you apply 100 mg of N per kg of soil, you would add 0.5 to 1 mg of DMPP per kg of soil.[12] However, the ideal rate can vary depending on soil type and environmental conditions.[4]
Q4: Does DMPP affect non-target soil microorganisms?
A4: While DMPP's primary target is AOB, it can have effects on other soil microbes. Some studies have shown that DMPP can have a negative impact on non-target microorganisms, especially at excessive doses, potentially limiting the growth and catabolic diversity of the soil microbial community.[7][16][17] However, other research indicates no significant negative impacts on non-target soil functions or the broader microbial community.[7] DMPP generally does not have a significant effect on the abundance of nitrite-oxidizing bacteria (NOB) or denitrifiers.[7][11]
Q5: How long does DMPP persist in the soil?
A5: The persistence of DMPP in soil is variable and influenced by factors like temperature, soil moisture, and microbial activity.[8] The half-life of DMPP can range from approximately 12 to 17 days, depending on soil properties like clay and organic matter content.[8] Higher temperatures tend to decrease its persistence and the duration of its inhibitory effect.[4] Both chemical and microbial degradation pathways are thought to contribute to its breakdown.[8][9]
Data Presentation
Table 1: Efficacy of DMPP in Reducing N₂O Emissions Under Various Conditions
| Soil Type | Temperature (°C) | Water-Filled Pore Space (WFPS) | N₂O Emission Reduction (%) | Reference |
| Sugarcane Soil (Pin Gin, Qld) | 25 - 35 | 60% | >93% | [4] |
| Sugarcane Soil (Mackay) | Not specified | 60% | 19 - 89% | [4] |
| Pasture Soils (Victoria) | 5 - 35 | 60% | 31 - 76% | [4] |
| Paddy Soil | Not specified | Not specified | 48% | [18] |
| Red Soil | Not specified | Not specified | 35% | [18] |
| Various Soils | 10 | 40% | 17% | [2] |
| Various Soils | 20 | 40% | 42% | [2] |
| Various Soils | 10 | 80% | 45% | [2] |
| Various Soils | 20 | 80% | 23% | [2] |
Experimental Protocols
Protocol 1: Soil Incubation Study to Evaluate DMPP Efficacy
This protocol provides a comprehensive procedure for a laboratory-based soil incubation study to assess the effect of DMPP on nitrification and N₂O emissions.
-
Soil Collection and Preparation:
-
Collect soil from the target field location (e.g., 0-15 cm depth).
-
Remove large debris such as stones and roots.
-
Air-dry the soil to a friable consistency and sieve through a 2 mm mesh to ensure uniformity.[12]
-
Thoroughly homogenize the sieved soil.[12]
-
Analyze a subsample for key physicochemical properties: pH, total C and N, organic matter, texture, and baseline NH₄⁺ and NO₃⁻ concentrations.[12]
-
-
Experimental Design and Treatments:
-
Control: Soil treated with an ammonium-based fertilizer (e.g., ammonium sulfate) without DMPP.[12]
-
DMPP Treatment: Soil treated with the same ammonium-based fertilizer plus DMPP.[12]
-
Include a "no fertilizer" control to measure background N transformations.[4]
-
Replicate each treatment at least three times.
-
-
Incubation Setup:
-
Weigh a standardized amount of prepared soil (e.g., 50-150 g) into incubation vessels (e.g., sealed jars or flasks).
-
Adjust soil moisture to a consistent level, typically 60-65% of the water-filled pore space (WFPS).[4][12][19]
-
Pre-incubate the soil at the desired temperature (e.g., 25°C) for 5-7 days to allow the microbial community to stabilize.[12]
-
Apply treatments as solutions to ensure even distribution. A common fertilizer rate is 100 mg N/kg dry soil.[12] DMPP is typically applied at 1% of the added N.[19]
-
Thoroughly mix the amendments into the soil.[12]
-
-
Gas Sampling and Analysis (for N₂O):
-
Seal the incubation vessels.
-
Collect gas samples from the headspace at specified time points (e.g., 0, 24, 48 hours after sealing) using a gas-tight syringe.
-
Analyze N₂O concentrations using a gas chromatograph equipped with an electron capture detector (ECD).
-
Calculate N₂O fluxes based on the change in concentration over time.
-
-
Soil Sampling and Analysis (for N forms):
-
At predetermined intervals (e.g., day 0, 7, 14, 28), destructively sample the soil from the vessels.
-
Extract a subsample with a 2 M KCl solution.[20]
-
Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations using a colorimetric method or an automated flow analyzer.
-
Protocol 2: Extraction and Quantification of DMPP from Soil
This protocol outlines a method for extracting DMPP from soil samples for analysis by High-Performance Liquid Chromatography (HPLC).
-
Extraction:
-
To a known mass of soil (e.g., 10 g dry weight), add aqueous sodium hydroxide (e.g., 1M) to convert DMPP to its uncharged DMP form.[21]
-
Add an organic solvent such as methyl tert-butyl ether (MTBE) for extraction.[21]
-
Shake the mixture for approximately 1 hour, followed by centrifugation to separate the phases.[21]
-
Freeze the samples to aid in the separation of the organic layer from the aqueous phase and soil.[21]
-
Filter the MTBE extract and store it at -20°C until analysis.[21]
-
-
HPLC Analysis:
-
The quantitative analysis can be performed using an HPLC system with a UV detector (at λ = 220 nm) and a suitable column (e.g., C18).[21][22]
-
Prepare calibration standards of DMP to quantify the concentration in the soil extracts.
-
The detection limit for DMPP in soil is typically around 0.01 mg/kg.[22][23]
-
Visualizations
Caption: Mechanism of DMPP action on the nitrification pathway.
Caption: Workflow for a typical DMPP soil incubation experiment.
Caption: Troubleshooting logic for inconsistent DMPP results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Soil Factors Key to 3,4-Dimethylpyrazole Phosphate (DMPP) Efficacy: EC and SOC Dominate over Biotic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. old.iuss.org [old.iuss.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Soil Microbial Communities Involved in N Cycling as Affected by the Long-Term Use of the N Stabilizers DMPP and NBPT [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wellyoutech.com [wellyoutech.com]
- 14. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. iris.cnr.it [iris.cnr.it]
- 18. Assessing the effectiveness of 3, 4-dimethylpyrazole phosphate (DMPP) inhibitor in mitigating N2O emissions from contrasting Cd-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [minerva-access.unimelb.edu.au]
- 22. researchgate.net [researchgate.net]
- 23. Methods for extracting and analysing DMPP and Nitrapyrin in soil and plant samples from grazed pasture - ProQuest [proquest.com]
Validation & Comparative
A Comparative Guide to the Chemical Reactivity of 1,4-Dimethylpyrazole and 1,5-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazoles stand out as a critical scaffold in medicinal chemistry and materials science. The strategic placement of substituents on the pyrazole ring can profoundly influence a compound's physicochemical properties, reactivity, and biological activity. This guide offers an objective comparison of the chemical reactivity of two key isomers: 1,4-dimethylpyrazole and 1,5-dimethylpyrazole, supported by available experimental data and established principles of chemical reactivity.
Executive Summary
While both this compound and 1,5-dimethylpyrazole share the same molecular formula (C₅H₈N₂), the positioning of their methyl groups leads to distinct differences in their chemical behavior. The primary differentiator lies in the availability of positions on the pyrazole ring for electrophilic substitution. 1,5-Dimethylpyrazole, with a free C4 position, readily undergoes electrophilic attack at this site. In contrast, this compound has all its ring carbons substituted, rendering it less reactive towards typical electrophilic aromatic substitution and shifting its reactivity profile towards the methyl groups or the nitrogen atoms.
Physicochemical Properties
A comparative overview of the key physicochemical properties of this compound and 1,5-dimethylpyrazole is presented below. These properties are fundamental to understanding their reactivity and handling in a laboratory setting.
| Property | This compound | 1,5-Dimethylpyrazole |
| CAS Number | 1072-68-0 | 694-31-5 |
| Molecular Formula | C₅H₈N₂ | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol | 96.13 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless clear liquid |
| Boiling Point | 148-150 °C (at 760 Torr) | 153 °C |
| Density | ~0.96 g/cm³ | ~0.98 g/cm³ |
| pKa (Predicted) | Not readily available | 2.83 ± 0.10 |
Reactivity Comparison
Electrophilic Aromatic Substitution
Electrophilic substitution is a hallmark reaction of aromatic compounds. In pyrazoles, this reaction is highly regioselective, favoring the C4 position due to the electronic distribution within the ring.[1][2]
1,5-Dimethylpyrazole: With an unsubstituted C4 position, 1,5-dimethylpyrazole readily undergoes electrophilic substitution.
-
Nitration: The nitration of pyrazoles typically occurs at the C4 position when available. For instance, 3,5-dimethylpyrazole is nitrated at the C4 position in a 76% yield.[3] By analogy, 1,5-dimethylpyrazole is expected to undergo efficient nitration at its C4 position.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto electron-rich aromatic rings and is known to proceed at the C4 position of pyrazoles.[4][5][6] It is anticipated that 1,5-dimethylpyrazole would react under Vilsmeier-Haack conditions to yield 1,5-dimethylpyrazole-4-carbaldehyde.
-
Halogenation: Electrochemical chlorination of 1,5-dimethylpyrazole has been reported to produce 4-chloro-1,5-dimethylpyrazole with a yield of 53%.
This compound: Lacking an available C4 proton, this compound is significantly less reactive towards traditional electrophilic aromatic substitution on the ring. Attempts to force such reactions may lead to decomposition or reactions at the methyl groups under harsh conditions.
-
Hydrogen-Deuterium Exchange: Studies on the acid-catalyzed hydrogen exchange rates of methylpyrazoles indicate that exchange in this compound occurs at the C3 and C5 positions, albeit at a much slower rate compared to exchange at the C4 position in other pyrazoles.
Comparative Data on Electrophilic Substitution
| Reaction | This compound | 1,5-Dimethylpyrazole |
| Position of Attack | C3 and C5 (slow) | C4 (facile) |
| Nitration | No data on ring nitration | Expected to give 1,5-dimethyl-4-nitropyrazole |
| Vilsmeier-Haack | No reaction on the ring expected | Expected to give 1,5-dimethylpyrazole-4-carbaldehyde |
| Chlorination | No data available | 53% yield of 4-chloro-1,5-dimethylpyrazole |
Lithiation and Reactions with Organometallics
The reaction of pyrazoles with strong bases like organolithium reagents can result in either deprotonation of the ring or a methyl group.
-
This compound & 1,5-Dimethylpyrazole: For N-methylated pyrazoles, lithiation often occurs at the N-methyl group under kinetic control, while lithiation at the C5 position is favored under thermodynamic control. Given the presence of C-methyl groups, the acidity of the N-methyl protons is a key factor. It is plausible that both 1,4- and 1,5-dimethylpyrazole would undergo initial lithiation at the N-methyl position.
Nucleophilic Substitution
Nucleophilic substitution on the pyrazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups (like nitro groups) or contains a good leaving group. For 1,4- and 1,5-dimethylpyrazole, which lack such features, direct nucleophilic substitution on the ring is not a typical reaction pathway.
Side-Chain Reactivity (Methyl Groups)
The methyl groups on both isomers can potentially undergo reactions such as oxidation or condensation.
-
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize methyl groups on aromatic rings to carboxylic acids.[7] However, the pyrazole ring itself can be sensitive to strong oxidation. Milder and more selective reagents, such as chromium trioxide-3,5-dimethylpyrazole complex, have been used for the oxidation of methylene groups adjacent to a cyclopropane ring, suggesting potential for selective oxidation of the methyl groups on dimethylpyrazoles under specific conditions.[8]
-
Condensation: The methyl groups, particularly after deprotonation with a strong base, can act as nucleophiles in condensation reactions with carbonyl compounds.
Experimental Protocols
General Procedure for Nitration of Pyrazoles
Caution: Nitration reactions are highly exothermic and should be performed with extreme care in a fume hood with appropriate personal protective equipment.
A common procedure for the nitration of pyrazoles involves the use of a nitrating mixture of nitric acid and sulfuric acid.[9]
-
The pyrazole derivative is dissolved in concentrated sulfuric acid and cooled in an ice bath to 0-5 °C.
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the pyrazole solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by pouring it over crushed ice.
-
The product is then isolated by filtration or extraction.
General Procedure for Vilsmeier-Haack Formylation
The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly dimethylformamide (DMF).[10]
-
In a flask under an inert atmosphere, DMF is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise to the cooled DMF. The mixture is stirred to form the Vilsmeier reagent.
-
The pyrazole derivative, dissolved in a suitable solvent, is then added to the Vilsmeier reagent at low temperature.
-
The reaction mixture is then heated for a period to drive the reaction to completion.
-
After cooling, the reaction is quenched by the addition of a sodium acetate solution or another suitable base to hydrolyze the intermediate iminium salt to the aldehyde.
-
The product is isolated by extraction and purified by chromatography or crystallization.
Visualizing Reactivity Differences
Electrophilic Substitution Pathways
Caption: Comparison of electrophilic substitution on 1,5-DMP and 1,4-DMP.
General Workflow for Pyrazole Functionalization
Caption: General reaction pathways for dimethylpyrazole isomers.
Conclusion
The chemical reactivity of this compound and 1,5-dimethylpyrazole is fundamentally dictated by the substitution pattern on the pyrazole ring. 1,5-Dimethylpyrazole exhibits classical aromatic reactivity, undergoing electrophilic substitution at the electron-rich C4 position. In contrast, this compound's fully substituted ring directs its reactivity towards its methyl groups or requires harsher conditions for any ring-based transformations. This understanding is crucial for medicinal chemists and researchers in designing synthetic routes to novel pyrazole-based compounds, allowing for the selective functionalization of these versatile scaffolds to achieve desired molecular architectures and biological activities. Further quantitative comparative studies under standardized conditions would be invaluable to fully elucidate the subtle differences in reactivity between these two important isomers.
References
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. quora.com [quora.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. The chromium trioxide–3,5-dimethylpyrazole complex: a mild and selective reagent for the oxidation of cyclopropyl hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
A Comparative Analysis of Dimethylpyrazole Isomers as Nitrification Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The application of nitrification inhibitors (NIs) is a key strategy in sustainable agriculture to improve nitrogen use efficiency and mitigate the environmental impact of nitrogen-based fertilizers. Among the various chemical compounds developed for this purpose, dimethylpyrazoles (DMPs) have emerged as a highly effective class. This guide provides a detailed comparative analysis of the performance of different dimethylpyrazole isomers as nitrification inhibitors, with a focus on the most widely researched compounds: 3,4-dimethylpyrazole phosphate (DMPP) and 3,5-dimethylpyrazole (DMP). Additionally, this guide will touch upon 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid (DMPSA), a newer DMP-based inhibitor.
The primary mechanism of action for DMP-based nitrification inhibitors is the targeted suppression of the ammonia monooxygenase (AMO) enzyme.[1][2] This enzyme is crucial for the first and rate-limiting step of nitrification, the oxidation of ammonium (NH₄⁺) to nitrite (NO₂⁻), which is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). By inhibiting AMO, DMP isomers effectively slow down the conversion of ammonium to nitrate, reducing nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[2][3] The inhibitory action is believed to occur through the chelation of copper ions within the active site of the AMO enzyme, a critical cofactor for its catalytic activity.[2]
Performance Comparison of Dimethylpyrazole Isomers
The efficacy of dimethylpyrazole isomers as nitrification inhibitors can be influenced by various soil properties, including pH, organic matter content, and microbial community composition. The following tables summarize the available quantitative data on the performance of 3,4-DMPP and 3,5-DMP.
Table 1: Comparative Efficacy in Reducing Nitrous Oxide (N₂O) Emissions
| Dimethylpyrazole Isomer | Soil Type | N₂O Emission Reduction (%) | Study Conditions |
| 3,4-DMPP | Paddy and Red Soil | 35 - 48% | Lab-controlled environment with cadmium contamination.[1] |
| 3,4-DMPP | - | Equally efficient to DMPSA at 40% WFPS | Contrasting soil water contents (40% and 80% WFPS).[1] |
| 3,4-DMPP | - | More efficient than DMPSA at 80% WFPS | Contrasting soil water contents (40% and 80% WFPS).[1] |
| 3,5-DMP | Brown Soil | Dose-dependent reduction | Microcosm study with varying DMP concentrations.[4] |
Table 2: Impact on Soil Nitrogen Dynamics
| Dimethylpyrazole Isomer | Effect on NH₄⁺-N Concentration | Effect on NO₃⁻-N Concentration | Study Conditions |
| 3,4-DMPP | Increased retention | Decreased concentration | Later stage of apple fruit expansion. |
| 3,4-DMPP | Significantly increased | Significantly decreased | Alkaline vegetable soil.[5] |
| 3,5-DMP | Significantly increased | Significantly decreased | Brown soil, dose-dependent effect.[4] |
Table 3: Effects on Soil Microbial Populations
| Dimethylpyrazole Isomer | Effect on Ammonia-Oxidizing Bacteria (AOB) | Effect on Ammonia-Oxidizing Archaea (AOA) |
| 3,4-DMPP | Decreased abundance of amoA gene | No significant effect |
| 3,5-DMP | Inhibited nitrifier activity | Not specified |
Mechanism of Action: A Visual Representation
The primary mode of action for dimethylpyrazole-based nitrification inhibitors is the inhibition of the ammonia monooxygenase (AMO) enzyme, which is the first step in the nitrification pathway. The following diagram illustrates this inhibitory mechanism.
Caption: Mechanism of nitrification inhibition by dimethylpyrazole isomers.
Experimental Protocols
A standardized methodology for evaluating the efficacy of nitrification inhibitors is crucial for comparative analysis. The following is a generalized protocol for a soil microcosm incubation study.
Objective: To assess and compare the inhibitory effects of different dimethylpyrazole isomers on nitrification rates and N₂O emissions in a controlled laboratory environment.
Materials:
-
Fresh soil samples, sieved (e.g., through a 2 mm mesh).
-
Microcosm containers (e.g., 250 ml flasks or jars).
-
Dimethylpyrazole isomers (e.g., 3,4-DMPP, 3,5-DMP).
-
Ammonium-based fertilizer (e.g., (NH₄)₂SO₄).
-
Deionized water.
-
Incubator.
-
Gas chromatograph for N₂O analysis.
-
Spectrophotometer for NH₄⁺ and NO₃⁻ analysis.
Procedure:
-
Soil Preparation: Collect fresh soil, remove debris, and sieve. Pre-incubate the soil for 7-14 days at a constant temperature (e.g., 25°C) and moisture level (e.g., 50% water holding capacity) to stabilize microbial activity.[6]
-
Treatment Application: Weigh a standardized amount of pre-incubated soil into each microcosm. Apply the ammonium-based fertilizer and the respective dimethylpyrazole isomer at desired concentrations. A control group with only fertilizer and no inhibitor should be included.
-
Incubation: Adjust the moisture content of each microcosm and maintain it throughout the experiment. Incubate the microcosms in the dark at a constant temperature for a defined period (e.g., 28-60 days).
-
Gas Sampling: At regular intervals, seal the microcosms and collect gas samples from the headspace to measure N₂O concentrations using a gas chromatograph.
-
Soil Sampling: Destructive sampling of replicate microcosms is performed at specific time points. A portion of the soil is extracted for inorganic nitrogen (NH₄⁺ and NO₃⁻) analysis, and another portion can be stored for molecular analysis of microbial communities.
-
Data Analysis: Calculate the nitrification inhibition percentage based on the difference in nitrate accumulation between the inhibitor-treated and control soils. Analyze the cumulative N₂O emissions over the incubation period.
Caption: Experimental workflow for a soil microcosm incubation study.
Structure-Activity Relationship
The inhibitory efficacy of pyrazole-based compounds is influenced by the nature and position of substituents on the pyrazole ring. While comprehensive structure-activity relationship (SAR) studies across a wide range of dimethylpyrazole isomers are limited, some general trends can be inferred. The presence of methyl groups at positions 3, 4, and 5 appears to be crucial for high inhibitory activity. Altering the substituents or their positions can significantly impact the molecule's ability to interact with the active site of the AMO enzyme. For instance, the development of DMPSA, which incorporates a succinic acid moiety, was aimed at improving the stability of the pyrazole ring.[2] Further SAR studies are needed to systematically explore the impact of different substitution patterns on the nitrification inhibition potential of pyrazole derivatives.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl pyrazol-based nitrification inhibitors effect on nitrifying and denitrifying bacteria to mitigate N2O emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthesized 1,4-Dimethylpyrazole: Characterization, Validation, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 1,4-Dimethylpyrazole, detailing its physicochemical properties, performance as a nitrification inhibitor, and potential applications in drug development. The information is supported by experimental data and methodologies to assist researchers in evaluating its suitability for their specific applications.
Physicochemical Characterization
This compound and its isomers are structurally similar yet exhibit distinct physical properties that can influence their application. A summary of their key physicochemical characteristics is presented in Table 1.
| Property | This compound | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole | 3,5-Dimethylpyrazole |
| CAS Number | 1072-68-0 | 694-48-4 | 694-31-5 | 67-51-6 |
| Molecular Formula | C₅H₈N₂ | C₅H₈N₂ | C₅H₈N₂ | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol | 96.13 g/mol | 96.13 g/mol | 96.13 g/mol |
| Appearance | Colorless to light yellow liquid | Light orange to yellow to green clear liquid | Colorless clear liquid | White crystalline solid |
| Boiling Point | 148-150 °C (at 20 Torr) | 138 °C | 153 °C | 218 °C |
| Melting Point | -45.8 °C | Not applicable (liquid at room temp.) | Not applicable (liquid at room temp.) | 105-108 °C |
| Density | ~0.96 g/cm³ | ~0.96 g/cm³ | ~0.98 g/cm³ | ~1.03 g/cm³ |
| Predicted pKa | 2.80 ± 0.10 | 2.72 ± 0.10 | Not available | Not available |
Performance as a Nitrification Inhibitor
This compound is primarily recognized for its role as a nitrification inhibitor in agriculture. It functions by inhibiting the ammonia monooxygenase (AMO) enzyme in soil bacteria, thereby slowing the conversion of ammonium to nitrate. This action helps to reduce nitrogen loss and improve fertilizer efficiency. The performance of a closely related compound, 3,4-Dimethylpyrazole phosphate (DMPP), has been extensively studied and serves as a benchmark for pyrazole-based nitrification inhibitors.
Table 2 provides a comparative overview of the efficacy of DMPP in reducing nitrous oxide (N₂O) emissions, a potent greenhouse gas, compared to another common nitrification inhibitor, dicyandiamide (DCD).
| Soil Type | Inhibitor | N₂O Emission Reduction (%) |
| Sandy Loam | DMPP | 45-69 |
| DCD | 30-50 | |
| Clay Loam | DMPP | 38-75 |
| DCD | 25-45 | |
| Silt Loam | DMPP | 50-80 |
| DCD | 35-60 |
Data is a representative summary from multiple studies and can vary based on experimental conditions.
Potential in Drug Development
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data on the therapeutic applications of this compound is limited, the broader class of pyrazole-containing compounds has shown promise in various areas.
Table 3 summarizes the reported biological activities of some pyrazole derivatives, highlighting their potential as leads for drug discovery.
| Biological Activity | Compound Class/Example | Reported Potency (IC₅₀/MIC) |
| Anti-inflammatory | 1,3,4,5-tetrasubstituted pyrazole derivatives | Excellent inhibition (93.80%) at 1 mM |
| Anticancer | 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | GI₅₀ = 15.6 µM (MCF-7 cell line) |
| Antituberculosis | 3-(4,4-dimethyl-1,4-aza-silinane) methylpyrazoles | MIC 0.02 - 0.07 µM |
| PDE4 Inhibition | 3,5-dimethylpyrazole derivatives | IC₅₀ = 1.7 µM |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
A common method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. For N-substituted pyrazoles like this compound, a substituted hydrazine is used.
Materials:
-
A suitable β-dicarbonyl precursor
-
Methylhydrazine
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., acid or base)
Procedure:
-
Dissolve the β-dicarbonyl precursor in the chosen solvent in a round-bottom flask.
-
Slowly add methylhydrazine to the solution, maintaining a controlled temperature.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Characterization and Validation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the two methyl groups and the two protons on the pyrazole ring. The chemical shifts and coupling patterns confirm the substitution pattern.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring and the two methyl groups, further confirming the structure.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry can be used to determine the molecular weight of the synthesized this compound. The observed molecular ion peak should correspond to the calculated molecular weight (96.13 g/mol ).
3. High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method can be developed to assess the purity of the synthesized compound. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is typically used. The purity is determined by the area of the main peak relative to any impurity peaks.
Mandatory Visualizations
Nitrification Inhibition Pathway
The following diagram illustrates the mechanism by which this compound inhibits the nitrification process.
Caption: Mechanism of nitrification inhibition by this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for synthesis and validation of this compound.
The Variable Efficacy of 1,4-Dimethylpyrazole (DMPP) as a Nitrification Inhibitor Across Diverse Soil Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nitrification inhibitor 1,4-Dimethylpyrazole Phosphate (DMPP) is a valuable tool in agricultural and environmental sciences for improving nitrogen use efficiency and mitigating nitrous oxide (N₂O) emissions. However, its performance is not uniform and is significantly influenced by a range of soil properties. This guide provides an objective comparison of DMPP's efficacy across different soil types, contrasts its performance with alternative nitrification inhibitors, and presents supporting experimental data and protocols.
Comparative Efficacy of DMPP in Different Soil Types
The effectiveness of DMPP is highly dependent on the physicochemical and biological characteristics of the soil.[1][2][3][4] Key factors influencing its efficacy include soil pH, organic matter content, texture, and the composition of the ammonia-oxidizing microbial community.[1][2][3][5][6]
Generally, DMPP exhibits greater efficacy in alkaline and neutral soils compared to acidic soils.[1][3][5] This is attributed to the dominance of ammonia-oxidizing bacteria (AOB) in higher pH environments, which are more susceptible to inhibition by DMPP.[1][5] In acidic soils, ammonia-oxidizing archaea (AOA) may be the predominant nitrifiers, and they appear to be less sensitive to DMPP.[1][5]
Soil organic carbon (SOC) and clay content can also modulate DMPP's effectiveness, with higher levels potentially reducing its efficacy through adsorption.[3][6] A study comparing different textured soils found that while DMPP was effective, dicyandiamide (DCD) performed better in clay and loamy soils, whereas DMPP and another inhibitor, PIADIN, were more effective in sandy soils.[4]
The following table summarizes the performance of DMPP across various soil types based on reported experimental data.
| Soil Type | Key Soil Properties | DMPP Efficacy (Metric) | Reported Values | Reference |
| Alkaline Vegetable Soil | pH ~8.1, Organic Matter 3.4% | Significant inhibition of nitrification and N₂O production | - | [1][5] |
| Acidic Pasture Soil | pH ~5.2, Organic Matter 6.1% | No significant effect on nitrification | - | [1][5] |
| Paddy Soil | - | N₂O Emission Reduction | 48% | [7] |
| Red Soil | - | N₂O Emission Reduction | 35% | [7] |
| Clayey Soil (Marsch) | - | N₂O Emission Reduction | 56% | [4] |
| Loamy Soil (Östliches Hügelland) | - | N₂O Emission Reduction | 30% | [4] |
| Sandy Soil (Geest) | - | N₂O Emission Reduction | 88% | [4] |
| Various (6 soils) | EC and SOC were primary determinants | N₂O Emission Reduction Rate (N₂O_ERR) | 7.93% to 82.51% | [2] |
| Acidic Soil | - | Inhibitory Efficacy on Nitrification | 30.7% | [3] |
| Neutral Soil | Higher organic matter | Inhibitory Efficacy on Nitrification | 12.1% | [3] |
Comparison with Alternative Nitrification Inhibitors
Several other compounds are used to inhibit nitrification, each with its own performance characteristics. The table below compares DMPP with some common alternatives.
| Nitrification Inhibitor | Chemical Family | General Efficacy and Characteristics | Reference |
| This compound Phosphate (DMPP) | Pyrazole | Highly effective, particularly in alkaline soils with high AOB populations. Lower application rates needed compared to DCD.[1][5] | [1][5] |
| Dicyandiamide (DCD) | Guanidine | Widely used, can be more effective in clay and loamy soils.[4] May require higher application rates than DMPP. | [4] |
| Nitrapyrin | Pyridine | Effective inhibitor, but its use can have non-target effects and it can be transported off-field.[8] | [8] |
| PIADIN | Triazole/Pyrazole | A combination of 1,2,4-triazole and 3-methylpyrazole, showing good efficacy in sandy soils.[4] | [4] |
| Chloride | Inorganic Salt | Has been shown to significantly inhibit nitrification, particularly at higher concentrations.[9] | [9] |
| Substituted 1,2,3-triazoles | Triazole | A newer class of inhibitors showing promise, with some outperforming DMPP at higher soil temperatures.[10] | [10] |
Experimental Protocols
The following section details a generalized experimental protocol for assessing the efficacy of nitrification inhibitors in soil, based on methodologies reported in the cited literature.[1][2][11]
Soil Microcosm Incubation Study
1. Soil Collection and Preparation:
-
Collect topsoil (e.g., 0-15 cm) from the desired locations.
-
Air-dry the soil and sieve it (e.g., through a 2-mm mesh) to remove large debris and ensure homogeneity.
-
Determine the basic physicochemical properties of the soil, including pH, organic carbon, total nitrogen, texture, and electrical conductivity.
2. Experimental Setup:
-
Place a standardized amount of dry soil (e.g., 50 g) into incubation vessels (e.g., bottles or jars).
-
Adjust the soil moisture to a specific water-filled pore space (WFPS), typically around 60%, using deionized water.
-
Pre-incubate the soil samples at a constant temperature (e.g., 25°C) for a set period (e.g., 5-7 days) to allow microbial activity to stabilize.
3. Treatment Application:
-
Prepare solutions of the nitrogen source (e.g., NH₄Cl or urea) and the nitrification inhibitor (e.g., DMPP).
-
Apply the treatments to the soil. A common approach is to add an ammonium-based fertilizer at a specified rate (e.g., 100 mg N kg⁻¹ soil) with and without the nitrification inhibitor. The inhibitor is often applied at a rate of 1% of the applied N.
-
Include a control group with only the nitrogen source and no inhibitor.
-
Each treatment should have multiple replicates (typically 3-4).
4. Incubation and Sampling:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Maintain soil moisture by adding deionized water as needed.
-
Conduct destructive sampling at various time points (e.g., days 0, 1, 3, 7, 14, 21, 28, 42) to analyze for mineral nitrogen (NH₄⁺-N and NO₃⁻-N).
-
For gaseous emissions (N₂O), use sealed chambers and collect gas samples from the headspace at regular intervals.
5. Analysis:
-
Extract mineral nitrogen from soil samples using a salt solution (e.g., 1 M KCl).
-
Determine NH₄⁺-N and NO₃⁻-N concentrations using a flow analyzer or spectrophotometric methods.
-
Analyze gas samples for N₂O concentrations using a gas chromatograph.
-
Calculate net nitrification rates, inhibitor efficacy (e.g., percent inhibition of nitrification or N₂O emission reduction), and other relevant parameters.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for evaluating nitrification inhibitors and the proposed mechanism of action for DMPP.
Caption: Experimental workflow for assessing nitrification inhibitor efficacy.
Caption: Proposed mechanism of DMPP action via copper chelation.
References
- 1. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soil Factors Key to 3,4-Dimethylpyrazole Phosphate (DMPP) Efficacy: EC and SOC Dominate over Biotic Influences [mdpi.com]
- 3. Impacts of urea and 3,4-dimethylpyrazole phosphate on nitrification, targeted ammonia oxidizers, non-targeted nitrite oxidizers, and bacteria in two contrasting soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the effectiveness of 3, 4-dimethylpyrazole phosphate (DMPP) inhibitor in mitigating N2O emissions from contrasting Cd-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usgs.gov [usgs.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted 1,2,3-triazoles: a new class of nitrification inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soil Factors Key to 3,4-Dimethylpyrazole Phosphate (DMPP) Efficacy: EC and SOC Dominate over Biotic Influences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1,4-Dimethylpyrazole and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1,4-Dimethylpyrazole and other notable pyrazole derivatives, supported by experimental data. The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate further research and development.
Overview of Biological Activities
Pyrazole derivatives are a versatile class of heterocyclic compounds with a broad range of documented biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. While many pyrazole derivatives have been investigated for their therapeutic potential in various diseases, This compound is primarily recognized for its potent inhibitory effects on specific enzymes, namely ammonia monooxygenase and alcohol dehydrogenase .
This guide will compare the well-established activities of this compound with the diverse biological profiles of other substituted pyrazoles.
Enzyme Inhibition
This compound: A Tale of Two Enzymes
Nitrification Inhibition: this compound (DMP) is a well-documented nitrification inhibitor. It effectively slows down the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil by inhibiting the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria.[1] This action is crucial in agriculture for improving nitrogen use efficiency and reducing nitrous oxide (N₂O) emissions, a potent greenhouse gas.[1] The proposed mechanism involves the chelation of copper ions essential for AMO's enzymatic activity.[1][2][3]
Alcohol Dehydrogenase (ADH) Inhibition: this compound also exhibits inhibitory activity against alcohol dehydrogenase, the enzyme responsible for the metabolism of alcohols. While its inhibitory potency is noted, specific Ki values are not as readily available in the literature as for its close analog, 4-methylpyrazole. Pyrazole and its derivatives act as competitive inhibitors of ADH.[4][5][6]
Other Pyrazole Derivatives as Enzyme Inhibitors
Numerous pyrazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. A key area of investigation is in cancer therapy, where pyrazole-based compounds have been shown to target several protein kinases.
Table 1: Enzyme Inhibition Data for Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC₅₀ / Kᵢ Value | Reference(s) |
| Pyrazole-based derivatives | Cyclooxygenase-2 (COX-2) | Varies (µM range) | |
| Thiazolyl-pyrazoline derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | 0.06 µM | |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 | 57 nM - 66 nM (Haspin) | [7] |
| Pyrazole-based derivatives | Janus Kinase (JAK1/JAK2) | Varies | [8] |
| 4-Methylpyrazole | Alcohol Dehydrogenase (ADH) | ~0.03-0.10 mM (Kᵢ) | [5] |
Anticancer Activity
While specific anticancer activity for this compound is not extensively reported in the reviewed literature, a vast number of other pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Table 2: Anticancer Activity (IC₅₀ in µM) of Selected Pyrazole Derivatives
| Derivative Class | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference(s) |
| Pyrazole derivative of THC | 9.8 | 8.0 | 5.8 | - | [9] |
| Scopoletin-pyrazole hybrid | - | - | - | 8.76 | [9] |
| Pyrazole Benzamide | - | - | 4.98 | 7.74 | [9] |
| Pyrazole-indole hybrid (7a) | - | - | - | - | [10] |
| Pyrazole-indole hybrid (7b) | - | - | - | - | [10] |
Antimicrobial Activity
The pyrazole nucleus is a key pharmacophore in many compounds exhibiting potent activity against a range of bacterial and fungal pathogens. Limited data is available for the specific antimicrobial activity of this compound.
Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives
| Derivative Class | S. aureus | E. coli | P. aeruginosa | S. pneumoniae | Reference(s) |
| Indazole and Pyrazoline derivatives | 4 - 128 | >128 | >128 | - | [11] |
| Substituted Pyrazole Derivatives | 0.212 - 2.50 | 0.212 - 2.50 | 0.212 - 2.50 | 0.0156 - 2.50 | [12] |
| Coumarin-substituted Pyrazoles | 1.56 - 6.25 | - | 1.56 - 6.25 | - | [1] |
| Imidazo-pyridine substituted Pyrazoles | <1 | <1 | <1 | - | [1] |
| Pyrazolyl 1,3,4-Thiadiazines | 62.5 - 125 | 62.5 - 125 | - | - | [13] |
| Pyrano[2,3-c] Pyrazole Derivatives | - | 6.25 | - | 6.25 | [14] |
Experimental Protocols
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of viable cells against the compound concentration.[2][13][15][16][17]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][9][18][19][20]
Enzyme Inhibition Assay (General Protocol)
-
Reagent Preparation: Prepare assay buffer, substrate solution, and enzyme solution at appropriate concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of the pyrazole inhibitor.
-
Assay Reaction: In a suitable plate, mix the enzyme, inhibitor (or vehicle control), and buffer. Pre-incubate if necessary.
-
Initiation of Reaction: Initiate the reaction by adding the substrate.
-
Detection: Measure the enzyme activity over time using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value by fitting the data to an appropriate model.[1][3][5][6][7][11][12][21][22][23][24][25][26][27][28][29][30][31][32]
Signaling Pathways and Workflows
EGFR Signaling Pathway and Inhibition
Experimental Workflow for MTT Assay
Mechanism of Alcohol Dehydrogenase Inhibition
Conclusion
This guide highlights the distinct biological profiles of this compound and other pyrazole derivatives. While this compound is a potent and specific inhibitor of ammonia monooxygenase and alcohol dehydrogenase with significant applications in agriculture and toxicology, the broader class of pyrazole derivatives demonstrates remarkable versatility with potent anticancer and antimicrobial activities. The extensive quantitative data presented for various substituted pyrazoles underscores the potential for this scaffold in the development of novel therapeutic agents. Future structure-activity relationship studies will be crucial in optimizing the efficacy and selectivity of these compounds for a diverse range of biological targets.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. protocols.io [protocols.io]
- 21. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. assaygenie.com [assaygenie.com]
- 25. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. 3hbiomedical.com [3hbiomedical.com]
- 29. Inhibition of alcohol dehydrogenase by bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 31. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 32. Untitled Document [ucl.ac.uk]
Revolutionizing Nitrification Inhibitor Analysis: A Comparative Guide to LC-MS/MS Quantification of 3,4-Dimethylpyrazole Phosphate
The precise quantification of 3,4-Dimethylpyrazole phosphate (DMPP), a widely used nitrification inhibitor in agriculture, is paramount for environmental monitoring and optimizing its agricultural application. This guide provides a comprehensive comparison of the state-of-the-art Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). It offers researchers, scientists, and drug development professionals detailed experimental protocols and comparative performance data to support the adoption of the more sensitive and selective LC-MS/MS methodology.
Performance Comparison: LC-MS/MS vs. HPLC-UV
The superiority of LC-MS/MS for the analysis of DMPP, the active component of 3,4-Dimethylpyrazole phosphate, is evident in its significantly lower detection limits and enhanced selectivity compared to older HPLC-UV methods.[1][2] While HPLC-UV has been utilized, it often requires extensive and time-consuming sample preparation to mitigate matrix interferences.[1][2] In contrast, the inherent selectivity of LC-MS/MS allows for simpler and more rapid sample processing.[2]
A key advantage of modern LC-MS/MS methods is the substantial improvement in sensitivity. For instance, a developed LC-MS/MS method achieved a limit of quantitation (LOQ) of 0.5 ng/g in soil, which is ten times more sensitive than the previously published HPLC method.[1][2] This was achieved with a 100-fold smaller injection volume and 10,000 times less DMPP injected on-column, highlighting the efficiency of the technique.[1][2] Furthermore, the use of ion-pair chromatography in conjunction with LC-MS/MS can enhance retention and peak shape, leading to a further ten-fold improvement in the limit of quantitation.[3][4]
| Parameter | LC-MS/MS | HPLC-UV | Reference |
| Limit of Quantification (LOQ) in Soil | 0.05 ng/g (with ion-pairing) - 0.5 ng/g | ~5 ng/g | [1][2][3][4] |
| Sample Preparation | Simplified, less extensive cleanup | Extensive cleanup required to remove matrix interferences | [1][2] |
| Selectivity | High | Low, susceptible to matrix interferences | [2] |
| Recovery (using 3,4-DMP-¹⁵N₂ IS) | 101-107% | Not reported with this IS | [3][4] |
| Recovery (using 3,5-HDMP IS) | 83.7-86.3% | Not applicable | [4] |
| Internal Standard | Isotope-labeled 3,4-DMP-¹⁵N₂ provides best accuracy | Not typically used with this level of sophistication | [3][4] |
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. The following sections detail the methodologies for the superior LC-MS/MS analysis of DMPP in soil samples.
Sample Preparation
-
Spiking and Extraction:
-
Spike 2g of oven-dried soil with a known concentration of 3,4-DMP standard solution.[5]
-
Add the internal standard, 3,4-DMP-¹⁵N₂ (3,4-HDMP), to the soil sample.[5]
-
Add 0.1 mL of 5 M NaOH and 5 mL of acetonitrile.[5]
-
Vortex the sample for 10 minutes, followed by centrifugation at 2100g for 5 minutes.[3]
-
-
Water Removal and Solvent Evaporation:
-
Reconstitution:
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Phenomenex Kinetex biphenyl column (50 x 3 mm, 2.6 µm) or a C18 column of similar dimensions.[3]
-
Mobile Phase A: 0.01% Perfluorooctanoic acid in water.[3]
-
Mobile Phase B: Methanol.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 1 µL.[3]
-
Gradient: Start with 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, and then return to 20% B.[3]
-
-
Mass Spectrometry (Triple Quadrupole):
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Validated Analytical Methods for 1,4-Dimethylpyrazole Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 1,4-Dimethylpyrazole, a key chemical intermediate, is crucial for ensuring product quality, safety, and efficacy in pharmaceutical development and manufacturing. The selection of an appropriate analytical method is paramount and depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides an objective comparison of the most common and effective analytical techniques for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by typical experimental data to aid researchers in making an informed decision.
Method Performance Comparison
The choice of an analytical technique for this compound quantification should be based on the specific requirements of the analysis. GC-MS is well-suited for volatile compounds, HPLC-UV offers versatility for a broad range of molecules, and LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis. The following table summarizes the key validation parameters for each method, offering a clear comparison of their capabilities.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.995 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% | 94 - 107%[1] |
| Precision (% RSD) | < 10% | < 2% | < 7%[1] |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 µg/mL | 0.6–10.0 ng/mL[1] |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~1.5 µg/mL | 1.25–1250 ng/mL[1] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation power of gas chromatography with the highly sensitive and selective detection of a mass spectrometer.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to achieve a final concentration within the linear range of the method.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.[2]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard by accurately weighing and dissolving it in the mobile phase.
-
Prepare sample solutions by dissolving an accurately weighed amount in the mobile phase.
-
Generate a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[3]
-
UV Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution (typically in the range of 210-240 nm).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and GC-MS, making it the method of choice for analyzing this compound in complex biological or environmental matrices at very low concentrations.
Sample Preparation:
-
Sample preparation is similar to HPLC-UV, but may require more rigorous cleanup steps such as SPE to minimize matrix effects.
-
The use of an isotopically labeled internal standard (e.g., this compound-d6) is highly recommended to ensure the highest accuracy and precision.
Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatograph (UHPLC) is preferred for faster analysis and better resolution.
-
Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be used depending on the polarity of this compound.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.3-0.5 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for pyrazole compounds.[1]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard provides excellent selectivity and sensitivity.[1]
Method Validation Workflow
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[4][5] The process involves a series of experiments to evaluate the performance characteristics of the method. The following diagram illustrates a typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.[4][5]
Caption: A logical workflow for the validation of an analytical method.
This diagram outlines the sequential evaluation of key validation parameters, starting from method development and culminating in a fully validated analytical procedure. Each parameter addresses a different aspect of the method's performance, ensuring the reliability and accuracy of the results.
References
A comparative guide to 1,3-Dimethylpyrazole and its isomers for researchers
For immediate release: This guide offers an objective comparison of 1,3-Dimethylpyrazole and its key isomers—1,4-Dimethylpyrazole, 1,5-Dimethylpyrazole, and 3,5-Dimethylpyrazole—to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific applications. The subtle structural variations among these isomers result in distinct physicochemical properties and biological activities, making isomer selection a critical consideration in research and development.
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives showing a wide range of applications, from pharmaceuticals to agrochemicals.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and biological relevance of these four dimethylpyrazole isomers, supported by experimental data.
Physicochemical Properties: A Comparative Analysis
The positioning of the two methyl groups on the pyrazole ring significantly influences the physicochemical properties of each isomer. These differences can affect solubility, reactivity, and pharmacokinetic profiles in drug discovery.[2] A summary of their key properties is presented below.
| Property | 1,3-Dimethylpyrazole | This compound | 1,5-Dimethylpyrazole | 3,5-Dimethylpyrazole |
| CAS Number | 694-48-4 | 1072-68-0 | 694-31-5 | 67-51-6 |
| Molecular Formula | C₅H₈N₂ | C₅H₈N₂ | C₅H₈N₂ | C₅H₈N₂ |
| Molecular Weight ( g/mol ) | 96.13 | 96.13 | 96.13 | 96.13 |
| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid | Colorless clear liquid | White crystalline solid |
| Boiling Point (°C) | 138[2] | 148-150 (at 20 Torr)[2] | 153[2] | 218[2] |
| Melting Point (°C) | N/A (liquid at room temp.) | -45.8[2] | N/A (liquid at room temp.) | 105-108[2] |
| Density (g/cm³) | ~0.96[2] | ~0.96[2] | ~0.98[2] | ~1.03[2] |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the unambiguous identification of each isomer. Below is a summary of typical spectral data.
¹H NMR (Nuclear Magnetic Resonance)
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| 1,3-Dimethylpyrazole | DMSO-d6 | 7.49 (d, 1H, H5), 6.13 (d, 1H, H4), 3.72 (s, 3H, N-CH₃), 2.12 (s, 3H, C-CH₃) |
| This compound | CDCl₃ | 7.23 (s, 1H, H3), 7.18 (s, 1H, H5), 3.79 (s, 3H, N-CH₃), 2.01 (s, 3H, C-CH₃)[3] |
| 1,5-Dimethylpyrazole | CDCl₃ | 7.32 (d, 1H, H3), 5.88 (d, 1H, H4), 3.75 (s, 3H, N-CH₃), 2.29 (s, 3H, C-CH₃)[4] |
| 3,5-Dimethylpyrazole | CDCl₃ | 10.1 (br s, 1H, NH), 5.85 (s, 1H, H4), 2.25 (s, 6H, 2 x C-CH₃) |
¹³C NMR
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| 1,3-Dimethylpyrazole | CDCl₃ | 147.7 (C3), 129.9 (C5), 104.4 (C4), 37.7 (N-CH₃), 12.8 (C-CH₃)[5] |
| This compound | CDCl₃ | 137.9 (C3), 129.0 (C5), 116.8 (C4), 39.0 (N-CH₃), 9.2 (C-CH₃)[6] |
| 1,5-Dimethylpyrazole | CDCl₃ | 147.6 (C5), 137.4 (C3), 104.6 (C4), 35.4 (N-CH₃), 10.5 (C-CH₃)[5] |
| 3,5-Dimethylpyrazole | DMSO-d6 | 140.1 (C3, C5), 105.2 (C4), 11.0 (2 x C-CH₃)[7] |
FT-IR (Fourier-Transform Infrared) Spectroscopy (cm⁻¹)
| Isomer | Key Peaks |
| 1,3-Dimethylpyrazole | Data not readily available in a comparable format. |
| This compound | Data not readily available in a comparable format. |
| 1,5-Dimethylpyrazole | Data not readily available in a comparable format. |
| 3,5-Dimethylpyrazole | ~3200-2500 (N-H stretching, broad due to H-bonding), ~1594 (C=C stretching) |
Mass Spectrometry (m/z)
| Isomer | Key Fragments |
| 1,3-Dimethylpyrazole | 96 (M+), 95 (M-H)+, 81, 68, 54 |
| This compound | 96 (M+), 95 (M-H)+, 81, 68, 54, 42[6] |
| 1,5-Dimethylpyrazole | 96 (M+), 95 (M-H)+, 81, 68, 54[6] |
| 3,5-Dimethylpyrazole | 96 (M+), 95 (M-H)+, 81, 68, 54 |
Synthesis of Dimethylpyrazole Isomers
The synthesis of dimethylpyrazole isomers is most commonly achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[8] The choice of reactants dictates the resulting isomer.
General Synthetic Workflow
Caption: General workflow for dimethylpyrazole synthesis.
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole[9]
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.
Materials:
-
Hydrazine sulfate (0.50 mole)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (0.50 mole)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100 °C)
Procedure:
-
Dissolve hydrazine sulfate in 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the flask in an ice bath to 15 °C.
-
Add acetylacetone dropwise while maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15 °C.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract with 125 mL of ether.
-
Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation.
-
The crude product can be purified by recrystallization from petroleum ether.
Synthesis of 1,3-Dimethylpyrazole (and 1,5-isomer)
The synthesis of 1,3-dimethylpyrazole typically involves the reaction of an appropriate β-dicarbonyl equivalent with methylhydrazine. This reaction can often lead to a mixture of 1,3- and 1,5-dimethylpyrazole isomers, which then require separation, for example, by fractional distillation.[5] A general procedure is adapted from the synthesis of 3,5-dimethylpyrazole.[9]
Materials:
-
Methylhydrazine
-
A suitable β-dicarbonyl compound (e.g., acetylacetone)
-
Solvent (e.g., ethanol)
-
Acid or base catalyst (optional, depending on the specific reaction)
Procedure:
-
Dissolve methylhydrazine in a suitable solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add the β-dicarbonyl compound dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product, which may be a mixture of isomers, can be purified by fractional distillation or column chromatography.
Biological Activities and Signaling Pathways
While direct comparative studies on the biological activities of the unfunctionalized dimethylpyrazole isomers are limited, their derivatives have shown significant potential in various therapeutic areas.[2] The dimethylpyrazole core serves as a versatile scaffold for further chemical modification.
-
1,3-Dimethylpyrazole derivatives have been investigated for a range of bioactivities, including as kinase inhibitors and for their potential in treating neurological disorders.[8]
-
This compound is recognized for its role as a nitrification inhibitor in agriculture.[2]
-
1,5-Dimethylpyrazole derivatives have been explored in oncology and for inflammatory diseases.
-
3,5-Dimethylpyrazole is a well-established precursor for ligands in coordination chemistry and has been used to synthesize derivatives with antibacterial, antifungal, and antitumor activities.[2]
Key Signaling Pathways
Pyrazole derivatives are known to interact with various biological pathways, including the Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase (PI3K) signaling pathways.
COX-2 Signaling Pathway
The COX-2 enzyme is a key player in inflammation. Pyrazole-containing drugs, such as Celecoxib, are well-known selective COX-2 inhibitors.[1]
Caption: Pyrazole derivatives can inhibit the COX-2 enzyme.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer. Pyrazole-based compounds have been developed as inhibitors of this pathway.[10]
Caption: Pyrazole derivatives can act as PI3K inhibitors.
Conclusion
While sharing the same molecular formula, 1,3-dimethylpyrazole and its isomers exhibit distinct physicochemical properties and offer different opportunities for derivatization and application. This guide provides a foundational resource for researchers to make informed decisions when selecting a dimethylpyrazole isomer for their specific research needs. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships within this fundamental class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(1072-68-0) 1H NMR [m.chemicalbook.com]
- 4. 1,5-Dimethylpyrazole(694-31-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H8N2 | CID 136836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Dimethylpyrazole Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological function is paramount. This guide provides a comparative analysis of dimethylpyrazole derivatives, a class of compounds demonstrating significant therapeutic potential in both oncology and inflammatory diseases. By examining their structure-activity relationships (SAR), we aim to furnish a valuable resource for the rational design of next-generation therapeutics.
Dimethylpyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[1] Beyond their established anti-inflammatory roles, emerging research highlights the potent anticancer activities of this chemical class, often through the inhibition of key signaling kinases. This guide will objectively compare the anticancer and anti-inflammatory activities of selected 3,5-dimethylpyrazole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Comparative Analysis of Biological Activities
The biological potency and selectivity of dimethylpyrazole derivatives are profoundly influenced by the nature and position of substituents on the pyrazole core and its appended phenyl rings. To illustrate these relationships, we compare the anticancer and anti-inflammatory activities of celecoxib and a representative N-(4-bromophenyl)-1,3,5-triazine derivative incorporating a 3,5-dimethylpyrazole moiety.
| Compound | Target(s) | Anticancer Activity (IC50) | Anti-inflammatory Activity (IC50) | Key Structural Features | Reference(s) |
| Celecoxib | COX-2, PI3K/Akt Pathway | 11.7 - 37.2 µM (Various Cancer Cell Lines) | COX-2: ~0.04 µM | 4-sulfonamidophenyl at N1, p-tolyl at C5 | [1][2] |
| Compound 4f | EGFR | 0.061 µM (EGFR kinase assay) | Not Reported | N-(4-bromophenyl)-6-morpholino-1,3,5-triazin-2-amine substituent at N1 of 3,5-dimethylpyrazole |
Key SAR Observations:
-
Substitution at the N1 position of the pyrazole ring is a critical determinant of activity and selectivity. The 4-sulfonamidophenyl group in celecoxib is crucial for its selective COX-2 inhibition.[1] In contrast, attaching a substituted triazine ring, as seen in compound 4f, can shift the activity towards potent EGFR inhibition.
-
The nature of the substituent at the C5 position also modulates activity. The p-tolyl group in celecoxib contributes to its binding within the COX-2 active site.
-
The anticancer activity of celecoxib is multifaceted, involving both COX-2 dependent and independent mechanisms, including the induction of apoptosis via inhibition of the PI3K/Akt signaling pathway.[3][4][5][6]
-
The potent anticancer activity of compound 4f is attributed to its direct inhibition of EGFR, a key receptor tyrosine kinase often dysregulated in cancer.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The dimethylpyrazole derivatives are dissolved in DMSO and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assays
1. EGFR Kinase Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
Signal Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that generates a luminescent or fluorescent signal. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. COX-2 Inhibition Assay:
This assay determines the inhibitory effect of compounds on the cyclooxygenase-2 (COX-2) enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Ovine or human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Reaction Mixture: The reaction is carried out in a buffer containing the COX-2 enzyme, heme, and a reducing agent.
-
Inhibitor Incubation: The test compounds are pre-incubated with the enzyme before the addition of the substrate.
-
Enzymatic Reaction: The reaction is initiated by adding arachidonic acid and allowed to proceed for a specific time at 37°C.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of dimethylpyrazole derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential therapeutic applications and side effects.
EGFR Signaling Pathway and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation, survival, and differentiation. Many dimethylpyrazole derivatives exert their anticancer effects by inhibiting EGFR.
Caption: Inhibition of the EGFR signaling pathway by a dimethylpyrazole derivative.
COX-2/PGE2 and PI3K/Akt Signaling Pathways in Inflammation and Cancer
Celecoxib and related compounds exert their anti-inflammatory effects primarily by inhibiting COX-2, which in turn blocks the production of pro-inflammatory prostaglandins like PGE2.[1] In cancer, both the COX-2/PGE2 and PI3K/Akt pathways are often upregulated and contribute to tumor growth and survival. Celecoxib has been shown to inhibit both of these pathways.[3][4][6]
Caption: Dual inhibition of COX-2 and PI3K/Akt pathways by Celecoxib.
Conclusion
The dimethylpyrazole scaffold represents a versatile platform for the development of potent therapeutic agents with diverse biological activities. The structure-activity relationship data clearly indicates that strategic modifications to the core and its substituents can effectively tune the pharmacological profile, leading to potent and selective inhibitors of key targets in cancer and inflammation. The comparative analysis presented in this guide, along with the detailed experimental protocols and pathway diagrams, serves as a foundational resource for researchers dedicated to the discovery and development of novel dimethylpyrazole-based drugs. Future efforts in this area will likely focus on the design of dual-inhibitors targeting multiple pathways to overcome drug resistance and enhance therapeutic efficacy.
References
- 1. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Nitrification Inhibitors: DMPP vs. DCD
Nitrification inhibitors are crucial tools in optimizing nitrogen fertilizer use in agriculture and mitigating environmental impacts. By slowing the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), these compounds reduce nitrogen loss through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. This guide provides a detailed comparison of two widely used nitrification inhibitors: 3,4-dimethylpyrazole phosphate (DMPP) and dicyandiamide (DCD), aimed at researchers, scientists, and professionals in drug and agricultural product development.
Performance and Efficacy
Both DMPP and DCD have demonstrated effectiveness in inhibiting nitrification, though their performance can vary based on soil type, temperature, and application rates. DMPP is generally considered a more modern and efficient inhibitor, often effective at lower concentrations than DCD.[1]
Inhibition of Nitrification and N₂O Emissions
Numerous studies have shown that both inhibitors significantly reduce N₂O emissions. In a 3-year field experiment, DMPP decreased N₂O release by an average of 49%, while DCD reduced emissions by an average of 26%.[2][3] Another study in a wheat-maize rotation field found that DCD and DMPP treatments significantly decreased annual N₂O emissions by 35% and 38%, respectively.[4][5][6] The inhibitory effect of DMPP on nitrification can be more persistent than that of DCD. One study observed that DMPP maintained soil mineral nitrogen predominantly in the ammonium form for about 100 days, whereas the effect of DCD was observed for only the first 40 days.[7]
The effectiveness of these inhibitors is also influenced by soil temperature. One laboratory study found that DCD performed slightly better than DMPP in subsoil, especially under cooler temperatures (5°C).[8] However, at higher temperatures, the efficacy of both inhibitors in reducing N₂O emissions tends to decrease.[8]
Effects on Crop Yield and Nitrogen Uptake
By retaining nitrogen in the ammonium form for a longer period, both DMPP and DCD can enhance nitrogen use efficiency and, consequently, crop yields. In a wheat-maize cropping system, the application of DCD and DMPP led to an increase in annual crop yield by 8.5–9.1% and aboveground biomass by 8.6–9.7%.[4][6] This resulted in a 10.9–13.2% higher nitrogen uptake by the aboveground plant parts compared to urea treatment alone.[4][6] However, a meta-analysis indicated that DCD significantly increased crop yield by 6.5%, while the effect of DMPP on crop yield was not statistically significant (a 1.2% increase).[9] This meta-analysis also noted that DMPP's positive effect on crop yield was more pronounced in alkaline soils.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a direct comparison of the performance of DMPP and DCD.
Table 1: Comparison of Efficacy in Reducing N₂O Emissions
| Nitrification Inhibitor | Average N₂O Emission Reduction (%) | Study Duration | Crop System | Reference |
| DMPP | 49 | 3 years | Summer barley, maize, winter wheat | [2][3] |
| DCD | 26 | 3 years | Summer barley, maize, winter wheat | [2][3] |
| DMPP | 38 | 1 year | Wheat-maize rotation | [4][5] |
| DCD | 35 | 1 year | Wheat-maize rotation | [4][5] |
| DMPP | 47.6 | Meta-analysis | Various | [9] |
| DCD | 44.7 | Meta-analysis | Various | [9] |
Table 2: Impact on Crop Yield and Nitrogen Uptake
| Nitrification Inhibitor | Increase in Crop Yield (%) | Increase in N Uptake (%) | Crop System | Reference |
| DMPP | 8.5-9.1 | 10.9-13.2 | Wheat-maize rotation | [4][6] |
| DCD | 8.5-9.1 | 10.9-13.2 | Wheat-maize rotation | [4][6] |
| DMPP | 1.2 (not significant) | - | Meta-analysis | [9] |
| DCD | 6.5 | - | Meta-analysis | [9] |
Mechanism of Action
DMPP and DCD inhibit the first step of nitrification, the oxidation of ammonia (NH₃) to nitrite (NO₂⁻), which is primarily carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). Both inhibitors target the enzyme ammonia monooxygenase (AMO), which catalyzes this reaction.
Studies suggest that DMPP has a stronger inhibitory effect on AOB than DCD.[2] One study found that the net nitrification rate was significantly related to AOB abundance, but not to AOA abundance, and that DMPP inhibited AOB growth more effectively than DCD.[2] This selective inhibition of AOB by DMPP appears to be a key reason for its higher efficacy in some soils.[2]
Caption: Mechanism of nitrification inhibition by DMPP and DCD.
Experimental Protocols
This section outlines standardized methodologies for key experiments cited in the comparison of DMPP and DCD.
Soil Incubation Study for Nitrification Inhibition
Objective: To determine the effect of DMPP and DCD on the rate of nitrification in a controlled laboratory setting.
Materials:
-
Fresh soil, sieved (2 mm)
-
Urea or another ammonium-based nitrogen fertilizer
-
DMPP and DCD solutions of known concentrations
-
Incubation vessels (e.g., 250 mL flasks)
-
Deionized water
-
2 M KCl extraction solution
-
Analytical equipment for ammonium and nitrate determination (e.g., colorimetric autoanalyzer)
-
Incubator
Procedure:
-
Soil Preparation: Collect fresh soil, remove debris, and sieve. Determine the initial water content.
-
Treatment Application: Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into each incubation vessel. Adjust soil moisture to a predetermined level (e.g., 60% water-filled pore space). Apply the respective treatments (control, urea only, urea + DMPP, urea + DCD) in solution form and mix thoroughly.
-
Incubation: Loosely cap the vessels to allow for gas exchange while minimizing moisture loss. Incubate at a constant temperature (e.g., 25°C) in the dark.
-
Sampling and Extraction: At designated time points (e.g., day 0, 7, 14, 28, 42, 56), destructively sample the replicates for each treatment. Extract the soil with 2 M KCl solution (e.g., 1:5 soil-to-solution ratio) by shaking for 1 hour.[4]
-
Analysis: Filter the soil slurry and analyze the extract for ammonium-N and nitrate-N concentrations.[4][5]
Field Trial for Evaluating Crop Yield and N₂O Emissions
Objective: To assess the impact of DMPP and DCD on crop yield, nitrogen uptake, and N₂O emissions under field conditions.
Materials:
-
Field plots with uniform soil type
-
Selected crop (e.g., wheat, maize)
-
Nitrogen fertilizer (e.g., urea)
-
DMPP and DCD
-
Static chambers for gas sampling
-
Gas chromatograph (GC) with an electron capture detector (ECD) for N₂O analysis
-
Equipment for harvesting and biomass determination
-
Analytical equipment for plant tissue nitrogen analysis
Procedure:
-
Experimental Design: Establish a randomized complete block design with multiple replications for each treatment (control, fertilizer only, fertilizer + DMPP, fertilizer + DCD).
-
Fertilizer Application: Apply the treatments at the recommended rates for the specific crop and region.
-
Gas Sampling: Place static chambers on the soil surface in each plot. Collect gas samples from the chamber headspace at regular intervals (e.g., 0, 15, 30, and 45 minutes) throughout the growing season, particularly after fertilization and rainfall events.
-
N₂O Analysis: Analyze the collected gas samples for N₂O concentrations using a gas chromatograph.[3][10][11][12]
-
Crop Harvest: At maturity, harvest the crop from a designated area within each plot. Determine the grain yield and total aboveground biomass.
-
Nitrogen Uptake Analysis: Analyze subsamples of the harvested plant material for total nitrogen content to calculate nitrogen uptake.
Caption: General experimental workflows for laboratory and field studies.
Environmental Fate and Considerations
The persistence and mobility of nitrification inhibitors in the soil are critical factors influencing their efficacy and potential environmental impact. DMPP is reported to be less mobile and mineralizes more slowly in soil compared to DCD, potentially leading to a longer-lasting inhibitory effect.[11] The lower mobility of DMPP can be an advantage in reducing the risk of leaching.[10] Both inhibitors are biodegradable, with their degradation rates influenced by soil temperature and microbial activity.[13]
Conclusion
Both DMPP and DCD are effective nitrification inhibitors that can play a significant role in improving nitrogen fertilizer efficiency, increasing crop yields, and reducing nitrous oxide emissions. DMPP often demonstrates higher efficacy at lower application rates and may have a more prolonged inhibitory effect due to its lower mobility in soil. The choice between DMPP and DCD may depend on specific soil conditions, climate, cropping system, and economic considerations. Further research is warranted to optimize the application of these inhibitors under diverse agricultural settings to maximize their agronomic and environmental benefits.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative effects of 3,4-dimethylpyrazole phosphate (DMPP) and dicyandiamide (DCD) on ammonia-oxidizing bacteria and archaea in a vegetable soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of CH4, CO2 and N2O in air samples and soil atmosphere by gas chromatography mass spectrometry, GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 5. Soil Nitrate And Extractable Ammonium By Flow Injection Analyzer Method [anlaborders.ucdavis.edu]
- 6. actionr.eu [actionr.eu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Comparative effects of 3,4-dimethylpyrazole phosphate (DMPP) and dicyandiamide (DCD) on ammonia-oxidizing bacteria and archaea in a vegetable soil | Semantic Scholar [semanticscholar.org]
- 9. Determination of ammonia and nitrate in soil | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 10. Determination of CH4, CO2 and N2O in air samples and soil atmosphere by gas chromatography mass spectrometry, GC-MS. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,4-Dimethylpyrazole
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1,4-Dimethylpyrazole, a flammable and hazardous chemical intermediate. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Hazard Profile
Before initiating any disposal-related activities, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The compound is classified as a flammable liquid and vapor, is harmful if swallowed, and can cause serious eye damage.[1][2]
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Flammable liquid and vapor | H226 | Flame-retardant lab coat; use in a well-ventilated area away from ignition sources.[1][3] |
| Harmful if swallowed | H302 | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] |
| Causes serious eye damage | H318 | Chemical safety goggles or a face shield.[1][3] |
| May cause respiratory irritation | H335 | Use in a chemical fume hood; if not possible, a NIOSH/MSHA approved respirator is necessary.[3] |
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.[3]
Step 1: Evacuate and Ventilate Immediately clear the area of all non-essential personnel. Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[1][3] Remove all sources of ignition.[1]
Step 2: Containment For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3] Prevent the spill from entering drains.[1]
Step 3: Clean-up and Decontamination Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[1][3] Decontaminate the spill area in accordance with your institution's established safety protocols.[3]
Step 4: Disposal of Spill Debris The collected spill material must be treated and disposed of as hazardous waste.[3]
III. Proper Disposal Procedure
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local hazardous waste regulations.[4] In the United States, the Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from "cradle-to-grave".[5][6]
Step 1: Waste Identification and Classification As the generator, you must first determine if the chemical waste is classified as hazardous.[3][4] Given its properties, this compound waste must be managed as hazardous waste.[3]
Step 2: Waste Collection and Labeling Place the this compound waste into a compatible, sealed, and clearly labeled container.[3][7] The container must be in good condition and not leaking. The label must include the words "Hazardous Waste," the chemical name, and any other information mandated by your institution or local regulations.[3][7]
Step 3: Storage Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3] This area should be away from incompatible materials and sources of ignition.[1][3] Flammable wastes are best stored in a fire-rated cabinet.
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3] You will need to provide all available information about the waste, including its chemical name and known hazards. A hazardous waste manifest is typically required for off-site transportation to track the waste to an approved facility.[6][8]
IV. Disposal of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
Disposal: After thorough rinsing, the container can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1] Always check with your EHS department for specific institutional policies.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C5H8N2 | CID 136836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. nswai.org [nswai.org]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling 1,4-Dimethylpyrazole
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 1,4-Dimethylpyrazole. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary: this compound is a flammable liquid and vapor that is harmful if swallowed and causes serious eye damage.[1][2] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Recommended Materials/Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin/Hands | Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | Use a NIOSH/MSHA or European Standard EN approved respirator. |
Operational Plan: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Before handling, put on all required personal protective equipment as detailed in the PPE table. Gloves must be inspected prior to use.[1]
-
Container Inspection: Visually inspect the container for any signs of damage or leaks.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment.[1]
Handling:
-
Tools: Use non-sparking tools when opening and handling the container.[1]
-
Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing.
-
Container Closure: Keep the container tightly closed when not in immediate use to prevent the release of vapors.[1]
-
Exposure Avoidance: Avoid breathing mist, gas, or vapors and prevent contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product.[1]
Post-Handling and Disposal:
-
Decontamination: Thoroughly decontaminate all work surfaces after use.
-
PPE Removal: Carefully remove PPE, avoiding contamination of your skin.
-
Disposal: Dispose of unused this compound and any contaminated materials (including single-use PPE) as hazardous waste.[1] This must be done in accordance with all applicable federal, state, and local regulations.[1] Place the waste in a suitable, closed, and properly labeled container for disposal.[1]
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling.[1]
Emergency Procedures
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Consult a doctor.[1]
-
In Case of Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and consult a doctor.[1]
-
If Inhaled: Move the person into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water.[1] Do not induce vomiting.[1] Call a doctor or Poison Control Center immediately.[1]
-
In Case of Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]
-
In Case of Spill: Evacuate personnel to a safe area.[1] Remove all sources of ignition and use spark-proof tools.[1] Prevent further leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1] Collect the spillage and dispose of it as hazardous waste.[1]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
